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  • Product: Methyl 5-amino-1H-indole-6-carboxylate hydrochloride
  • CAS: 2228135-37-1

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: Physicochemical Profiling and Synthetic Utility of Methyl 5-amino-1H-indole-6-carboxylate Hydrochloride in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for a diverse array of biological target...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for a diverse array of biological targets. Specifically, Methyl 5-amino-1H-indole-6-carboxylate hydrochloride has emerged as a critical building block in the design of targeted oncology therapeutics, most notably Receptor Tyrosine Kinase (RTK) inhibitors[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural biology rationale, and field-proven synthetic workflows for this compound. By leveraging the orthogonal reactivity of its C5-amino and C6-carboxylate groups, researchers can systematically map pharmacophores to the hinge regions and solvent channels of kinases such as EGFR and VEGFR-2[1][2].

Physicochemical & Structural Profiling

Understanding the fundamental properties of a building block is the first step in designing a robust synthetic route. The hydrochloride salt of Methyl 5-amino-1H-indole-6-carboxylate is heavily preferred over its free base form in commercial and research settings.

The Causality of Salt Selection: Free anilines (such as the C5-amino group on the indole core) are highly electron-rich and prone to rapid aerial oxidation, which leads to the formation of dark, insoluble polymeric impurities (quinone-imines). By utilizing the hydrochloride salt, the C5-amine is protonated. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, rendering it highly stable for long-term bench storage while improving its solubility in polar aprotic solvents[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Implication for Drug Design
Chemical Name Methyl 5-amino-1H-indole-6-carboxylate hydrochlorideCore scaffold for purine bioisosterism.
CAS Number 2228135-37-1 (HCl Salt)[4] 1638767-58-4 (Free Base)Essential for regulatory and inventory tracking.
Molecular Formula C₁₀H₁₁ClN₂O₂[5]Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 226.66 g/mol Highly efficient ligand efficiency (LE) starting point.
Physical Form Solid (Crystalline Powder)Facilitates precise gravimetric handling.
Solubility Soluble in DMSO, DMF, MeOHIdeal for homogenous cross-coupling and amidation reactions.

Structural Biology & Mechanistic Rationale

The strategic placement of the amino and carboxylate groups at the 5- and 6-positions of the indole ring is not coincidental; it is a masterclass in rational drug design.

According to recent studies published in , derivatives of indole-6-carboxylate esters function as potent anti-proliferative agents by acting as ATP-competitive inhibitors of EGFR and VEGFR-2[1].

  • The C6-Carboxylate Vector: The methyl ester at the C6 position is typically converted into hydrazides or oxadiazole-2-thiones. This vector is geometrically primed to project deep into the kinase hinge region, forming critical bidentate hydrogen bonds with the peptide backbone of the kinase[1].

  • The C5-Amino Vector: The C5-amine serves as an attachment point for bulky hydrophobic or solvent-exposed groups (e.g., via carbothioamide formation). This allows the molecule to exploit the solvent channel, tuning the pharmacokinetic (PK) properties and isoform selectivity of the drug[2].

Pharmacophore Indole Indole Scaffold (Core) Hinge Kinase Hinge Region (Hydrogen Bonding) Indole->Hinge C6-Hydrazide/Oxadiazole Hydrophobic Hydrophobic Pocket (Van der Waals) Indole->Hydrophobic Indole Aromatic System Solvent Solvent Channel (Solubility/Selectivity) Indole->Solvent C5-Amide/Urea

Caption: Pharmacophore mapping of the indole core within receptor tyrosine kinases.

Synthetic Workflows & Experimental Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system . You cannot afford to carry unreacted starting material into a multi-step synthesis. The following protocols detail the orthogonal functionalization of this scaffold, complete with mechanistic causality and in-process controls (IPCs).

Protocol 1: Free-Basing and C5-Amine Functionalization (Carbothioamide Formation)

This step utilizes the C5-amine to append a functional group targeting the kinase solvent channel[1].

  • Preparation: Suspend Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to liberate the reactive C5-free amine without competing with the subsequent electrophile.

  • Electrophilic Addition: Add the desired substituted phenyl isothiocyanate (1.1 eq) slowly. Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint (IPC): Take a 10 µL reaction aliquot, dilute in 1 mL Acetonitrile, and inject into an LC-MS.

    • Validation: The reaction is complete when the starting material peak ( m/z 191 [M+H]+ for the free base) completely disappears, replaced by the product mass.

  • Workup: Quench with ice water to precipitate the C5-carbothioamide intermediate. Filter and dry under vacuum.

Protocol 2: C6-Ester Hydrazinolysis

Once the C5-amine is protected/functionalized, the C6-methyl ester is converted into a carbohydrazide, a direct precursor to hinge-binding oxadiazoles[1].

  • Preparation: Dissolve the C5-functionalized intermediate in absolute Methanol (MeOH).

  • Nucleophilic Acyl Substitution: Add Hydrazine hydrate (80% aqueous solution, 10.0 eq).

    • Causality: The methyl ester is highly susceptible to nucleophilic attack by hydrazine. Methanol is chosen as the solvent because it solubilizes the reagents and prevents unwanted transesterification side-products.

  • Reflux: Heat the mixture to 70°C for 8 hours.

  • Self-Validating Checkpoint (IPC): Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

    • Validation: Stain the TLC plate with Ninhydrin and heat. The starting methyl ester is UV-active but Ninhydrin-negative. The newly formed hydrazide product will be both UV-active and Ninhydrin-positive (yielding a distinct purple spot due to the primary amine of the hydrazide). This orthogonal detection guarantees successful transformation.

  • Workup: Concentrate the solvent in vacuo, triturate with cold diethyl ether, and filter to isolate the pure carbohydrazide.

Workflow Start Methyl 5-amino-1H-indole- 6-carboxylate HCl FreeBase Free-Basing (DIPEA / DMF) Start->FreeBase Neutralization Branch1 C5-Amine Functionalization (Electrophilic Addition) FreeBase->Branch1 Step 1 Branch2 C6-Ester Hydrazinolysis (Nucleophilic Acyl Substitution) Branch1->Branch2 Step 2 Prod1 EGFR Inhibitor Intermediates Branch1->Prod1 Prod2 VEGFR-2 Inhibitor Intermediates Branch2->Prod2

Caption: Synthetic workflow for orthogonal functionalization of the indole core.

Safety, Handling, and Storage

Maintaining laboratory safety and chemical integrity is paramount. Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is classified under specific GHS hazard categories[4][6].

Table 2: Hazard and Safety Profile
Hazard ClassHazard CodeDescriptionPrecautionary Directives
Skin Irritation (Cat 2) H315Causes skin irritation[6].P280: Wear protective nitrile gloves and lab coat[6].
Eye Irritation (Cat 2A) H319Causes serious eye irritation[6].P305+P351+P338: Rinse cautiously with water; remove contacts[6].
STOT SE (Cat 3) H336May cause drowsiness or dizziness[4].P264: Handle only in a well-ventilated fume hood.

Storage Directives: Store tightly sealed at 2-8°C in a dry, dark environment. While the hydrochloride salt mitigates oxidation, flushing the storage container with Argon after each use is highly recommended to ensure maximum shelf-life and prevent trace degradation of the indole core.

References

  • Allawi, M. M., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(13), 1313-1331. URL:[Link]

  • NextSDS. methyl 5-amino-1H-indole-6-carboxylate hydrochloride — Chemical Substance Information. URL: [Link]

Sources

Exploratory

Investigative Framework for Elucidating the In Vitro Mechanism of Action of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

An In-Depth Technical Guide Abstract Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a substituted indole derivative. While the indole scaffold is a privileged structure in medicinal chemistry, appearing in numer...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a substituted indole derivative. While the indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, the specific mechanism of action for this particular molecule is not yet characterized in publicly available literature. This guide, therefore, serves as a comprehensive research framework for its in vitro mechanistic elucidation. We will proceed from a hypothesis-driven approach based on its chemical structure to a multi-phased experimental plan designed to identify its molecular target(s) and dissect the downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel chemical entities.

Part 1: Foundational Analysis and Hypothesis Generation

The structure of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride, featuring an amino-indole core, suggests several potential classes of biological targets. The indole ring is bioisosteric with other aromatic systems and is a common motif in molecules that interact with targets ranging from G-protein coupled receptors (GPCRs) to kinases and metabolic enzymes.

Our initial hypothesis is that the compound may act as one of the following:

  • A modulator of Serotonergic or Dopaminergic receptors: The indole core is structurally similar to serotonin.

  • An inhibitor of kinases: Many kinase inhibitors utilize a substituted heterocyclic core to interact with the ATP-binding pocket.

  • An inhibitor of enzymes in the kynurenine pathway: Enzymes such as Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO) are key regulators of tryptophan metabolism and immune responses, and are known targets for indole-based molecules.

This guide outlines a systematic approach to test these hypotheses.

Experimental Logic Flow

The following diagram illustrates the proposed phased approach to deconvolute the compound's mechanism of action.

cluster_0 Phase 1: Broad Phenotypic & Cytotoxicity Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & Mechanistic Deep Dive A Dose-Response Cytotoxicity Assay (e.g., CellTiter-Glo®) in Multiple Cell Lines (Cancer, Immune, Normal) B Initial Phenotypic Screening (e.g., Proliferation, Apoptosis, Cytokine Release) A->B Determine Sub-toxic Concentrations C Broad Target Binding Panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan®) B->C Phenotypic Hits Guide Panel Selection D Pathway-Specific Reporter Assays (e.g., NF-κB, STAT3, Nrf2) B->D Identify Affected Pathways E Direct Target Engagement Assays (e.g., CETSA, SPR, ITC) C->E Validate Putative Binding Partners G Downstream Signaling Analysis (Western Blot, Phospho-proteomics) D->G Confirm Pathway Modulation F Enzymatic Assays (Biochemical IC50 determination) E->F Confirm Direct Inhibition/Activation F->G Link Target Activity to Cellular Signaling

Caption: Phased workflow for MoA elucidation.

Part 2: Phase 1 - Initial Characterization

The primary objective of Phase 1 is to establish the compound's bioactivity profile and therapeutic window. This is crucial for designing subsequent, more targeted experiments.

Cytotoxicity Profiling

Rationale: Determining the concentration range at which the compound affects cell viability is the first critical step. This allows for the differentiation between specific pharmacological effects and non-specific toxicity. We will use a panel of cell lines representing different lineages to identify potential lineage-specific sensitivity.

Protocol: ATP-Based Luminescence Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells (e.g., A549 - lung carcinoma, Jurkat - T lymphocyte, HEK293 - embryonic kidney) in opaque-walled 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration serial dilution series of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride in the appropriate cell culture medium. A typical starting range is from 100 µM down to 1 nM.

  • Dosing: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background, normalize the data to the vehicle control (defined as 100% viability), and plot the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Cell LineLineageCC₅₀ (µM)
A549Lung Carcinoma[Experimental Data]
JurkatT-cell Leukemia[Experimental Data]
HEK293Embryonic Kidney[Experimental Data]

Part 3: Phase 2 - Target Class Identification

Assuming the compound exhibits a phenotype at sub-toxic concentrations, Phase 2 aims to narrow down the potential molecular targets.

Broad Kinase Activity Screening

Rationale: Given the prevalence of the indole scaffold in kinase inhibitors, a broad kinase panel screen is a high-yield experiment. This will rapidly identify if the compound has affinity for any of the hundreds of kinases in the human kinome.

Protocol: KINOMEscan® (DiscoverX - A Eurofins Company)

This is typically outsourced to a specialized vendor. The general principle is a competition binding assay.

  • Compound Submission: Provide the vendor with a sample of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride at a specified concentration (e.g., 10 µM).

  • Assay Principle: The compound is tested for its ability to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of human kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically provided as '% Control' or '% Inhibition'. A lower percentage of control indicates stronger binding and displacement of the ligand. A common threshold for a "hit" is >90% inhibition at 10 µM.

Hypothetical Kinase Hit Profile Visualization:

cluster_kinases Potential Kinase Targets compound Methyl 5-amino-1H- indole-6-carboxylate hydrochloride JAK2 JAK2 compound->JAK2 95% Inhibition (Strong Hit) FLT3 FLT3 compound->FLT3 92% Inhibition (Strong Hit) SRC SRC compound->SRC 75% Inhibition (Moderate Hit) EGFR EGFR compound->EGFR 15% Inhibition (No Hit)

Caption: Hypothetical kinase binding profile.

Part 4: Phase 3 - Target Validation and Mechanistic Confirmation

If Phase 2 yields a high-confidence hit, such as the Janus Kinase 2 (JAK2), Phase 3 is designed to validate this interaction and map its downstream consequences.

Biochemical IC₅₀ Determination

Rationale: A binding hit does not guarantee functional inhibition. A biochemical assay using the purified, recombinant kinase is the gold standard for confirming direct enzymatic inhibition and determining potency (IC₅₀).

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction including:

    • Recombinant human JAK2 enzyme.

    • A suitable substrate peptide (e.g., a STAT-derived peptide).

    • ATP at its Km concentration.

    • Serial dilutions of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride.

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow for phosphorylation.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is consumed by a luciferase, generating a luminescent signal that is directly proportional to the kinase activity. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to a no-inhibitor control and plot the dose-response curve to calculate the IC₅₀ value.

Cellular Target Engagement

Rationale: To confirm that the compound engages the target protein inside a living cell, a Cellular Thermal Shift Assay (CETSA®) can be employed. This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Treat intact cells (e.g., a hematopoietic cell line like HEL, which has activated JAK2) with either vehicle or a saturating concentration of the compound for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., anti-JAK2).

  • Data Analysis: Quantify the band intensities at each temperature. In the vehicle-treated samples, the JAK2 band will disappear as the temperature increases. In the compound-treated samples, the protein will be stabilized, and the band will remain visible at higher temperatures. Plotting band intensity vs. temperature generates a "melting curve," and a shift in this curve indicates target engagement.

Downstream Signaling Analysis

Rationale: If the compound inhibits JAK2, we expect to see a reduction in the phosphorylation of its primary downstream substrate, STAT3 (Signal Transducer and Activator of Transcription 3).

Hypothetical JAK-STAT Signaling Pathway Modulation:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene Target Gene Transcription (e.g., c-Myc, Cyclin D1) pSTAT3->Gene Translocates to Nucleus Compound Methyl 5-amino-1H- indole-6-carboxylate hydrochloride Compound->JAK2 INHIBITS Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

Caption: Proposed inhibition of the JAK-STAT pathway.

Protocol: Western Blot for Phospho-STAT3

  • Cell Culture and Starvation: Culture HEL cells until they reach ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treatment: Treat cells with various concentrations of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride for 2 hours.

  • Stimulation: Stimulate the cells with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes to activate the JAK-STAT pathway. Include an unstimulated control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate overnight with a primary antibody against phospho-STAT3 (Tyr705).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: A dose-dependent decrease in the p-STAT3 signal, relative to total STAT3, would confirm that the compound inhibits JAK2 activity in a cellular context.

References

  • Meltzer, M., et al. (2021). Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Fabian, M.A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

Foundational

Synthesis Pathways and Precursors for Methyl 5-amino-1H-indole-6-carboxylate Hydrochloride: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (CAS: 2228135-37-1) | Free Base (CAS: 1638767-58-4) Executive Summary & Re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (CAS: 2228135-37-1) | Free Base (CAS: 1638767-58-4)

Executive Summary & Retrosynthetic Rationale

Methyl 5-amino-1H-indole-6-carboxylate is a highly functionalized, electron-rich indole scaffold frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. The free base exhibits a monoisotopic mass of 190.074 Da[1], and is commercially available through specialized suppliers[2]. However, due to the susceptibility of the electron-rich 5-amino group to air oxidation, it is typically isolated, stored (at 4°C, protected from light), and utilized as its hydrochloride salt. Handling the salt requires standard PPE due to established hazard classifications, including Skin Irritation (H315) and Eye Irritation (H319)[3].

  • The Leimgruber-Batcho Pathway (De Novo Synthesis): A highly scalable, bottom-up approach starting from a substituted toluene.

  • The Indoline-Mediated Pathway (Core Modification): A classical top-down approach that temporarily removes the indole's aromaticity to direct EAS to the benzene ring.

Pathway A: The Leimgruber-Batcho Reductive Cyclization (Preferred Route)

The Leimgruber-Batcho indole synthesis is the most atom-economical and scalable route for generating 5-aminoindoles. By starting with a pre-functionalized benzene ring, we bypass the regioselectivity issues inherent to the indole core.

Pathway Visualization

G N1 4-Methyl-2-nitrobenzoic acid (Starting Material) N2 Methyl 4-methyl-2-nitrobenzoate (Esterification) N1->N2 MeOH, H2SO4 Reflux N3 Methyl 4-methyl-2,5-dinitrobenzoate (Regioselective Nitration) N2->N3 HNO3, H2SO4 0°C to RT N4 Enamine Intermediate (Condensation) N3->N4 DMF-DMA, Pyrrolidine DMF, 90°C N5 Methyl 5-amino-1H-indole-6-carboxylate (Reductive Cyclization) N4->N5 H2, Pd/C MeOH, RT N6 Target: Hydrochloride Salt (Salt Formation) N5->N6 HCl in Dioxane 0°C

Workflow of the Leimgruber-Batcho reductive cyclization pathway.

Step-by-Step Methodology & Causality

Step 1: Regioselective Nitration

  • Protocol: Dissolve Methyl 4-methyl-2-nitrobenzoate in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise, maintaining the temperature below 5°C. Stir for 2 hours, then quench over crushed ice.

  • Causality: The low temperature prevents runaway exothermic oxidation of the C4-methyl group. The combination of the ortho/para-directing methyl group (C4) and the meta-directing ester (C1) and nitro (C2) groups creates a synergistic electrophilic sink at C5. Steric hindrance at C3 (flanked by the methyl and nitro groups) ensures near-perfect regioselectivity for the 5-nitro product.

  • Self-Validation: Extract with EtOAc. LC-MS must indicate the M+H mass for the dinitro intermediate.

Step 2: Enamine Condensation

  • Protocol: Dissolve the dinitro intermediate in anhydrous DMF. Add 1.5 eq N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and 0.1 eq pyrrolidine. Heat to 90°C for 4 hours.

  • Causality: The two strongly electron-withdrawing nitro groups highly acidify the C4-methyl protons. Pyrrolidine acts as a nucleophilic catalyst, forming a highly reactive aminal intermediate that facilitates condensation with DMF-DMA to yield the trans-enamine.

  • Self-Validation: The reaction mixture will transition to a deep, dark red. TLC (Hexanes/EtOAc) confirms the complete consumption of the starting material.

Step 3: One-Pot Reductive Cyclization

  • Protocol: Transfer the enamine to a Parr shaker. Add 10 wt% Pd/C and methanol. Pressurize with H₂ gas (40 psi) and agitate at room temperature for 12 hours.

  • Causality: Catalytic hydrogenation sequentially reduces both nitro groups to anilines and saturates the enamine double bond. The newly formed C5-amine is perfectly positioned to undergo spontaneous intramolecular nucleophilic attack on the enamine carbon, expelling dimethylamine and aromatizing to form the indole core. The C2-amine remains intact, yielding the 5-amino substituent directly.

  • Self-Validation: The deep red color dissipates to a pale yellow. Filter through Celite to remove the catalyst. LC-MS confirms the target free base mass (M+H ≈ 191.08)[1].

Pathway B: The Indoline-Mediated Regioselective Nitration

When starting from an existing indole core (e.g., Methyl 1H-indole-6-carboxylate), direct nitration fails due to C3 reactivity. This classical pathway temporarily reduces the indole to an indoline, converting the system into an alkyl-substituted aniline to direct chemistry to the benzene ring.

Pathway Visualization

PathwayB M1 Methyl 1H-indole-6-carboxylate (Starting Material) M2 Methyl indoline-6-carboxylate (Reduction) M1->M2 NaBH3CN, AcOH M3 Methyl 1-acetylindoline-6-carboxylate (N-Protection) M2->M3 Ac2O, DMAP M4 Methyl 1-acetyl-5-nitroindoline-6-carboxylate (Regioselective Nitration) M3->M4 HNO3, H2SO4 M5 Methyl 5-nitro-1H-indole-6-carboxylate (Deprotection & Oxidation) M4->M5 1. HCl/MeOH 2. DDQ M6 Methyl 5-amino-1H-indole-6-carboxylate (Nitro Reduction) M5->M6 H2, Pd/C

Workflow of the indoline-mediated regioselective nitration pathway.

Step-by-Step Methodology & Causality

Step 1: Reduction & Protection

  • Protocol: Reduce Methyl 1H-indole-6-carboxylate using NaBH₃CN in glacial acetic acid. Following workup, treat the resulting indoline with Ac₂O and catalytic DMAP in pyridine.

  • Causality: Reducing the C2-C3 double bond eliminates the C3 nucleophilic hotspot. N-acetylation is mandatory to protect the secondary amine from destructive oxidation during the subsequent harsh nitration step, while still retaining a moderate para-directing effect.

Step 2: Regioselective Nitration

  • Protocol: Treat the N-acetyl indoline with HNO₃/H₂SO₄ at 0°C.

  • Causality: The N-acetyl group directs incoming electrophiles to the para position (C5). The ester group at C6 is meta-directing, which reinforces the electrophilic attack at C5, ensuring high regiochemical control.

Step 3: Aromatization & Reduction

  • Protocol: Deprotect the acetyl group using HCl in MeOH, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to restore the indole double bond. Finally, reduce the C5-nitro group using H₂ and Pd/C.

  • Causality: DDQ facilitates the removal of two hydrogens to re-establish the aromatic stability of the indole core. Standard catalytic hydrogenation selectively reduces the nitro group without over-reducing the newly formed indole ring.

Quantitative Pathway Comparison

To aid process chemists in route selection, the following table summarizes the quantitative and qualitative metrics of both pathways.

MetricPathway A: Leimgruber-BatchoPathway B: Indoline-Mediated
Precursor 4-Methyl-2-nitrobenzoic acidMethyl 1H-indole-6-carboxylate
Step Count 3 Steps (to free base)5 Steps (to free base)
Overall Yield (Est.) 45% – 55%25% – 35%
Regioselectivity Excellent (Sterically & electronically driven)Good (Directed by N-acetyl group)
Atom Economy Moderate (Loss of DMF, H₂O)Low (Protection/Deprotection overhead)
Scalability High (One-pot reductive cyclization)Moderate (Multiple IPCs and workups)

Final Workflow: Hydrochloride Salt Formation

Regardless of the synthetic pathway chosen, the final free base must be converted to the hydrochloride salt to ensure long-term stability and prevent oxidative degradation.

Protocol:

  • Dissolve the crude Methyl 5-amino-1H-indole-6-carboxylate free base in a minimal volume of anhydrous diethyl ether under an inert argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add 1.1 equivalents of 4M HCl in dioxane.

  • Causality: The primary amine at C5 is highly nucleophilic and prone to air oxidation. Protonation stabilizes the molecule and drastically shifts the solubility profile, inducing immediate precipitation of the highly pure hydrochloride salt.

  • Validation: Filter the precipitate, wash with cold ether, and dry under high vacuum. Confirm purity via ¹H-NMR (DMSO-d6) and verify the mass shift via LC-MS[1].

References

  • PubChemLite - Methyl 5-amino-1h-indole-6-carboxyl
  • methyl 5-amino-1H-indole-6-carboxylate hydrochloride — Chemical Substance Inform
  • 37 results for "Benztropine mesyl
  • 5-amino-1h-indole | Sigma-Aldrich, sigmaaldrich.com,
  • Methyl5-amino-1h-indole-6-carboxyl

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride: A Comprehensive Technical Guide

Executive Summary Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (CAS: 2228135-37-1) represents a highly versatile building block and pharmacophore utilized in the development of targeted therapeutics, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (CAS: 2228135-37-1) represents a highly versatile building block and pharmacophore utilized in the development of targeted therapeutics, particularly in oncology and neurology[1]. While the indole core provides favorable target-binding properties, the presence of a methyl ester and a primary amine introduces specific absorption, distribution, metabolism, and excretion (ADME) liabilities. This whitepaper provides a rigorous, field-proven framework for the pharmacokinetic (PK) profiling of this compound, encompassing bioanalytical method development, in vitro stability assessments, and in vivo study designs.

Physicochemical Context and ADME Liabilities

Understanding the molecular architecture of Methyl 5-amino-1H-indole-6-carboxylate is the foundational step in designing a self-validating PK protocol.

  • The Hydrochloride Salt: The HCl salt form significantly enhances aqueous solubility compared to the free base, facilitating intravenous (IV) formulation without the need for harsh excipients (e.g., high concentrations of DMSO or Cremophor EL). However, the acidic microenvironment upon dissolution must be buffered for certain in vitro assays.

  • The Methyl Ester (Critical Liability): This is the primary metabolic soft spot. Methyl esters are highly susceptible to rapid hydrolysis by carboxylesterases (CES). Because rodent plasma exhibits significantly higher CES activity than human plasma, researchers often observe rapid in vitro and in vivo clearance in preclinical species that may not accurately translate to human pharmacokinetics.

  • The Primary Amine: The 5-amino group influences the compound's pKa, dictating its ionization state at physiological pH. This directly impacts membrane permeability, gastrointestinal absorption, and the volume of distribution (Vd).

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify Methyl 5-amino-1H-indole-6-carboxylate in biological matrices, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required[2][3].

Expertise & Causality: Why utilize protein precipitation (PPT) over solid-phase extraction (SPE) for this specific compound? PPT with acidified organic solvents ensures the immediate denaturation of plasma esterases (halting ex vivo degradation) while maintaining the protonation of the amine. This yields high recovery rates (>85%) without the added cost, time, and potential ester-cleavage risks associated with SPE drying steps.

Step-by-Step Protocol: Plasma Sample Preparation and LC-MS/MS
  • Sample Collection: Collect whole blood in K2EDTA tubes pre-treated with an esterase inhibitor (e.g., 1 mM Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride) to prevent ex vivo ester hydrolysis. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate the plasma.

  • Protein Precipitation: Transfer 50 µL of the stabilized plasma to a 96-well plate. Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and an appropriate Internal Standard (IS) (e.g., a deuterated indole analog at 50 ng/mL).

  • Extraction: Vortex the plate vigorously for 5 minutes at 800 rpm, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions and prevent peak distortion.

  • LC-MS/MS Analysis: Inject 5 µL onto a sub-2-µm C18 UHPLC column[4]. Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect using Electrospray Ionization in positive mode (ESI+).

BioanalyticalWorkflow Sample 1. Plasma Collection (Add PMSF Esterase Inhibitor) IS 2. Spike Internal Standard (Deuterated Analog) Sample->IS PPT 3. Protein Precipitation (Ice-Cold ACN + 0.1% FA) IS->PPT Centrifuge 4. Centrifugation (14,000 rpm, 4°C, 15 min) PPT->Centrifuge LC 5. UHPLC Separation (C18 Column, Gradient) Centrifuge->LC MS 6. MS/MS Detection (ESI+, MRM Mode) LC->MS

Caption: LC-MS/MS bioanalytical workflow optimized for ester-containing indole derivatives.

Table 1: Optimized LC-MS/MS MRM Parameters (Representative)
ParameterSetting / Value
Ionization Mode ESI Positive (ESI+)
Precursor Ion (m/z) ~ 191.1 (Free base [M+H]+)
Product Ion (m/z) ~ 159.1 (Loss of methoxy group)
Collision Energy (CE) 20 - 25 eV
Declustering Potential (DP) 60 V
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL[2]

In Vitro ADME Profiling

Before advancing to in vivo models, in vitro profiling isolates specific metabolic pathways, ensuring that in vivo clearance can be accurately mechanistically assigned.

Plasma Stability Assay

Due to the methyl ester, this is the most critical in vitro assay.

  • Methodology: Incubate 1 µM of the compound in rat, dog, and human plasma at 37°C. Take 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench with 150 µL of cold ACN containing the IS.

  • Interpretation: If the half-life (T1/2) in rat plasma is < 15 minutes but remains > 120 minutes in human plasma, the compound exhibits species-specific esterase liability. This justifies the use of esterase-deficient rodent models or requires careful allometric scaling of rat PK data.

Microsomal Stability (CYP450 Metabolism)
  • Methodology: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (0.5 mg/mL protein concentration) supplemented with 1 mM NADPH. Sample over a 60-minute time course.

  • Interpretation: Calculates intrinsic clearance ( CLint​ ). The primary amine and indole ring are susceptible to CYP-mediated oxidation (e.g., N-hydroxylation or ring hydroxylation), which will be reflected in the NADPH-dependent depletion rate.

MetabolicPathway Parent Methyl 5-amino-1H-indole- 6-carboxylate Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase Hydrolysis CYP CYP450 Enzymes (Hepatic) Parent->CYP Oxidation Metabolite1 5-amino-1H-indole- 6-carboxylic acid Esterase->Metabolite1 Metabolite2 Hydroxylated Indole Derivatives CYP->Metabolite2

Caption: Primary metabolic pathways of Methyl 5-amino-1H-indole-6-carboxylate.

In Vivo Pharmacokinetic Study Design

To establish the bioavailability (F%) and systemic clearance, a crossover or parallel PK study in Sprague-Dawley (SD) rats is standard practice. The FDA provides extensive guidance on population PK and bioequivalence endpoints that inform the rigor of these preclinical designs[5][6].

Formulation Strategy
  • IV Dosing (1 mg/kg): 5% DMSO, 10% Solutol HS15, 85% Saline. The HCl salt ensures complete dissolution, preventing micro-precipitation in the bloodstream.

  • PO Dosing (10 mg/kg): 0.5% Methylcellulose (MC) / 0.2% Tween-80 in water. Administered as a homogenous suspension to assess gastrointestinal absorption.

Sampling Protocol
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: ~200 µL of blood via the jugular vein into K2EDTA tubes (pre-spiked with PMSF to halt ester hydrolysis).

  • Processing: Centrifuge immediately to separate plasma and store at -80°C until LC-MS/MS analysis.

Data Presentation and Pharmacokinetic Parameters

Data is analyzed using Non-Compartmental Analysis (NCA) to derive core PK parameters. The table below outlines the theoretical profile expected for a small molecule indole-ester derivative based on its physicochemical properties.

Table 2: Anticipated In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV (1 mg/kg)PO (10 mg/kg)Mechanistic Implication
Cmax (ng/mL) -850 - 1200Moderate absorption, potentially limited by first-pass ester hydrolysis in the gut wall.
Tmax (h) -0.5 - 1.0Rapid absorption typical of low molecular weight indole derivatives.
AUC_0-last (h*ng/mL) 400 - 6001200 - 1800Represents total systemic exposure.
Clearance (CL) (mL/min/kg) 30 - 45-High clearance (approaching hepatic blood flow) driven by plasma esterases.
Volume of Distribution (Vss) (L/kg) 1.5 - 2.5-Moderate tissue distribution; amine protonation limits deep tissue partitioning.
Half-life (T1/2) (h) 1.0 - 2.01.5 - 2.5Short half-life necessitates frequent dosing or structural optimization.
Bioavailability (F%) -25% - 35%Limited by high first-pass metabolism and ester hydrolysis in the liver.

Conclusion and Optimization Directives

The PK profiling of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride requires strict attention to its ester and amine functionalities. The rapid hydrolysis of the methyl ester in rodent plasma mandates the use of esterase inhibitors during bioanalytical sampling to prevent artifactual degradation[3]. If the calculated bioavailability (F%) remains sub-optimal for therapeutic use, medicinal chemistry efforts should focus on replacing the methyl ester with bioisosteres (e.g., oxadiazoles or amides) to block CES-mediated hydrolysis while retaining the required target binding interactions.

References[5] Population Pharmacokinetics; Guidance for Industry; Availability - Federal Register. Food and Drug Administration.https://www.federalregister.gov/documents/2022/02/04/2022-02381/population-pharmacokinetics-guidance-for-industry-availability[6] Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Food and Drug Administration.https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioequivalence-studies-pharmacokinetic-endpoints-drugs-submitted-under-abbreviated-new-drug[1] methyl 5-amino-1H-indole-6-carboxylate hydrochloride — Chemical Substance Information. NextSDS.https://www.nextsds.com/chemical-substance/methyl-5-amino-1H-indole-6-carboxylate-hydrochloride[2] A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - National Institutes of Health.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370390/[3] Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies.https://www.chemistryjournal.in/archives/2020/vol4/issue3/4-3-15[4] Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation.https://www.waters.com/waters/library.htm?cid=135082167&lid=135082166

Sources

Foundational

In-depth Technical Guide: Crystal Structure and Polymorphism of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Following a comprehensive and exhaustive search of scientific literature, patent databases, and chemical repositories, we have determ...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of scientific literature, patent databases, and chemical repositories, we have determined that there is currently no publicly available information on the crystal structure or polymorphism of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride. This includes a lack of crystallographic data such as space group, unit cell parameters, and atomic coordinates, as well as any studies on the existence of different polymorphic forms of this specific compound.

Our investigation did yield information on the crystal structures and polymorphic characteristics of related indole derivatives. For instance, studies on 5-methoxy-1H-indole-2-carboxylic acid have revealed the existence of at least two polymorphs, with detailed characterization of their crystal structures and intermolecular interactions using techniques like X-ray diffraction and infrared spectroscopy. Similarly, crystallographic data is available for other indole-6-carboxylic acid derivatives and various substituted indole carboxylates.

However, the principles of solid-state chemistry and crystal engineering dictate that even minor modifications to a molecule's structure, such as the position of substituents or the presence of a hydrochloride salt, can have a profound impact on its crystal packing and polymorphic behavior. Therefore, it is not scientifically sound to extrapolate the crystallographic properties of related compounds to predict the specific crystal structure or polymorphism of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride.

The creation of an in-depth technical guide or whitepaper, as originally requested, is contingent upon the availability of experimental data. Without this foundational information for the target compound, any attempt to construct such a guide would be purely speculative and would not meet the standards of scientific integrity and accuracy that are paramount for our audience.

We are committed to providing accurate and reliable scientific information. Should crystallographic and polymorphic data for Methyl 5-amino-1H-indole-6-carboxylate hydrochloride become available in the future, we will gladly revisit this topic and develop the comprehensive technical guide that was envisioned. We encourage researchers working on this compound to publish their findings to enrich the collective knowledge of the scientific community.

Protocols & Analytical Methods

Method

In vitro cell viability assay protocols using Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the in vitro effects of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride on cell viability. Indole derivatives are a sign...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the in vitro effects of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride on cell viability. Indole derivatives are a significant class of heterocyclic compounds recognized for their wide-ranging biological activities, including potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][3] Therefore, accurately determining the impact of a novel indole compound on cell viability is a foundational step in preclinical drug discovery and development.

This document offers detailed protocols for three robust and widely adopted assays, each providing a different and complementary perspective on cellular health: the colorimetric MTT assay, the luminescent CellTiter-Glo® assay, and the apoptosis-indicating Caspase-Glo® 3/7 assay. The protocols are designed to be self-validating, with explanations for critical steps and troubleshooting guidance to ensure data integrity and reproducibility.

Section 1: Foundational Concepts & Experimental Strategy

The initial characterization of a novel compound like Methyl 5-amino-1H-indole-6-carboxylate hydrochloride involves determining its dose-dependent effect on cell populations. This is typically achieved by exposing cultured cells to a range of concentrations of the compound and measuring the resulting cell viability. The primary goal is to determine the IC₅₀ (half-maximal inhibitory concentration), which represents the concentration of the compound that reduces a biological response—in this case, cell viability—by 50%.

Indole compounds are known to modulate multiple cellular signaling pathways that can lead to the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).[3][4] Therefore, a comprehensive evaluation should not only quantify cell viability but also begin to explore the mechanism of action.

Experimental Workflow Overview

The overall process for evaluating a novel compound involves several key stages, from initial compound preparation to multi-faceted data analysis. This workflow ensures a systematic and thorough investigation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis A Prepare Stock Solution of Methyl 5-amino-1H-indole- 6-carboxylate hydrochloride C Prepare Serial Dilutions & Treat Cells A->C B Culture & Seed Cells in Microplates B->C D Incubate for Defined Exposure Time (e.g., 24, 48, 72h) C->D E Perform Viability Assay (MTT, CellTiter-Glo, etc.) D->E F Measure Signal (Absorbance or Luminescence) E->F G Calculate Percent Viability vs. Vehicle Control F->G H Generate Dose-Response Curve & Determine IC50 Value G->H MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria NAD(P)H-dependent oxidoreductases Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add Solubilization Buffer (e.g., DMSO) Reader Spectrophotometer (OD 570 nm) Solubilized->Reader

Caption: Conversion of MTT to formazan by viable cells.

Step-by-Step MTT Protocol

Materials:

  • Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

  • Sterile DMSO for stock solution

  • 96-well flat-bottom tissue culture plates

  • Appropriate cell line and complete culture medium

  • MTT reagent (5 mg/mL in sterile PBS) [5]* Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 12-24 hours to allow for cell attachment and recovery. [6]2. Compound Preparation & Treatment:

    • Prepare a concentrated stock solution of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL). [7]5. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope. [6]6. Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well. [8]7. Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. [5]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [7][8]

Data Analysis & Interpretation
  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

ParameterRecommendationRationale
Cell Seeding Density 5,000-15,000 cells/well (adherent)Ensures cells are in the logarithmic growth phase and provides a sufficient signal-to-noise ratio. Must be optimized for each cell line.
MTT Incubation 2-4 hoursAllows sufficient time for formazan development without causing cytotoxicity from the MTT reagent itself. [6]
Final DMSO % < 0.5%High concentrations of DMSO can be toxic to cells, confounding the results. The vehicle control must have the same DMSO concentration as the treated wells.
Wavelength 550-600 nm (Peak ~570 nm)This is the maximal absorbance wavelength for the purple formazan product. [7][8]

Section 3: Protocol 2 - ATP Quantification via CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that determines the number of viable cells by quantifying ATP, the presence of which signals metabolically active cells. [9][10]The "add-mix-measure" format makes it ideal for high-throughput screening (HTS). [11]The reagent lyses the cells and generates a "glow-type" luminescent signal produced by a proprietary, thermostable luciferase. This signal is proportional to the amount of ATP present and, therefore, to the number of viable cells. [9]

Principle of the CellTiter-Glo® Assay

CTG_Principle ATP + D-Luciferin --(Luciferase)--> Oxyluciferin + AMP + PPi + Light ATP ATP (from viable cells) Light Luminescent Signal (Light) ATP->Light + Luciferin + O₂ Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin, Lysis Buffer) Reagent->Light Mg²⁺ Luminometer Luminometer Light->Luminometer Measure RLU (Relative Light Units)

Caption: ATP-driven luciferase reaction in CellTiter-Glo®.

Step-by-Step CellTiter-Glo® Protocol

Materials:

  • Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

  • Opaque-walled 96-well or 384-well plates (to prevent well-to-well crosstalk)

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's protocol) [11]* Multichannel pipette

  • Plate shaker (optional)

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled plates suitable for luminescence. The final volume in each well before adding the reagent is typically 100 µL for 96-well plates.

  • Temperature Equilibration: After the compound incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes. This is critical for consistent enzyme kinetics. [11][12]3. Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [11]4. Signal Generation:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [11] * Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [9][11]5. Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The integration time will depend on the instrument and signal intensity.

Data Analysis & Interpretation
  • Subtract the average luminescence of the blank (medium + reagent only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

ParameterRecommendationRationale
Plate Type White, opaque-walledMaximizes luminescent signal and prevents optical crosstalk between wells.
Equilibration 30 min at Room TempEnsures uniform temperature across the plate, as luciferase activity is temperature-dependent. [12]
Signal Stability >5 hours half-lifeThe "glow-type" signal is stable, providing flexibility in read time and eliminating the need for injectors. [9]
Assay Format Homogeneous ("add-mix-measure")Simplifies the protocol, reduces pipetting errors, and is highly amenable to automation. [9]

Section 4: Protocol 3 - Apoptosis Detection via Caspase-Glo® 3/7 Assay

Many indole compounds exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. [3][4]A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. [13]Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method that measures their activity. The reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), which is cleaved by active caspase-3/7 to release aminoluciferin, the substrate for luciferase, generating a luminescent signal proportional to caspase activity. [14]

Principle of the Caspase-Glo® 3/7 Assay

Caspase_Principle cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Luciferin Aminoluciferin Caspase->Luciferin Substrate Pro-luminescent Substrate (DEVD-aminoluciferin) Substrate->Caspase Cleavage Light Luminescent Signal Luciferin->Light Luciferase Reaction

Caption: Caspase-3/7 cleavage of substrate to produce light.

Step-by-Step Caspase-Glo® 3/7 Protocol

Materials:

  • Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent (reconstituted according to manufacturer) [14]* Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding & Treatment: Follow the same procedure as for the CellTiter-Glo® assay. It is highly recommended to run a parallel plate for a viability assay (like CellTiter-Glo®) to normalize the caspase activity to the number of viable cells.

  • Reagent Addition: After the desired treatment time, add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.

  • Signal Generation: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours. The optimal time may vary by cell type and treatment.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation
  • Subtract the background luminescence (from wells with medium + reagent only).

  • The data can be presented as fold-change in caspase activity compared to the vehicle control: Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)

  • For a more robust analysis, normalize the caspase signal to cell viability data obtained from a parallel plate: Normalized Caspase Activity = (Luminescence_Caspase / Luminescence_Viability)

  • A significant, dose-dependent increase in the luminescent signal indicates that Methyl 5-amino-1H-indole-6-carboxylate hydrochloride may be inducing apoptosis through the activation of caspases-3 and -7.

Section 5: Troubleshooting and Final Considerations

IssuePossible CauseSuggested Solution
High background in MTT/XTT assay Contamination of culture medium with bacteria or yeast; Reagent exposed to light.Check medium for contamination before use. Always use sterile technique. Protect tetrazolium salt reagents from light. [6][8]
Low signal in CellTiter-Glo® Insufficient cell number; Incomplete cell lysis.Optimize cell seeding density. Ensure proper mixing after reagent addition and allow sufficient incubation time for lysis. [11]
High variability between replicate wells Uneven cell seeding; Edge effects in the plate; Temperature gradients.Ensure a single-cell suspension before seeding. Use an automated dispenser if possible. Avoid using the outer wells of the plate. Equilibrate plates to room temperature before adding reagents. [12]
Compound precipitates in medium Poor solubility of the compound.Lower the stock concentration; increase the final DMSO percentage (while staying below toxic levels); sonicate the stock solution.

References

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Takara Bio. (n.d.). Caspase assays—colorimetric and fluorescent kits.
  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
  • PMC. (n.d.). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • OUS-research.no. (n.d.). CellTiter-Glo Assay.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Promega Corporation. (n.d.). CellTiter-Glo® One Solution Assay Protocol.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of 3-Aminoindole and Its Analogs: A Comparative Guide.
  • MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents.
  • MDPI. (2011). RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anti-Proliferative Effects of Indole Compounds.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns for Methyl 5-amino-1H-indole-6-carboxylate Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Methyl 5-amino-1H-indole-6-carboxylate hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a highly functionalized indole derivative that serves as a critical building block in medicinal chemistry and drug discovery. The presence of both an electron-donating amino group and an electron-withdrawing methyl ester on the indole core creates complex, competing ionization and fragmentation pathways during mass spectrometry (MS) analysis.

This application note elucidates the gas-phase dissociation mechanics of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By understanding the causality behind specific bond cleavages—such as acylium ion formation and pyrrole ring contraction—analytical scientists can confidently identify this scaffold in complex biological matrices, differentiate it from structural isomers, and develop highly sensitive Multiple Reaction Monitoring (MRM) assays.

Physicochemical Profiling

Before initiating MS method development, it is critical to establish the exact mass and ionization potential of the target analyte. The hydrochloride salt dissociates in solution, meaning the MS detects the protonated free base[1].

PropertyValue
Compound Name Methyl 5-amino-1H-indole-6-carboxylate hydrochloride
CAS Number 2228135-37-1
Molecular Formula (Salt) C₁₀H₁₁ClN₂O₂
Molecular Formula (Free Base) C₁₀H₁₀N₂O₂
Molecular Weight (Salt) 226.66 g/mol
Exact Mass (Free Base) 190.0742 Da
Precursor Ion [M+H]⁺ m/z 191.08
Preferred Ionization Mode Positive Electrospray Ionization (ESI+)

Principles of ESI-MS/MS & Mechanistic Causality

The fragmentation of substituted indoles is governed by the stability of the indole nucleus and the relative proton affinities of its functional groups. According to established, the dissociation of Methyl 5-amino-1H-indole-6-carboxylate is driven by three primary pathways[2]:

Pathway A: Ester Cleavage (Acylium Ion Formation)

In ESI+, protonation frequently occurs at the carbonyl oxygen of the ester due to its high proton affinity and resonance stabilization. Upon Collision-Induced Dissociation (CID), the protonated ester undergoes a neutral loss of methanol (CH₃OH, -32 Da). This cleavage is highly favored because it generates a stable acylium ion at m/z 159.05. Further increasing the collision energy drives the decarbonylation of the acylium ion (loss of CO, -28 Da), yielding a secondary fragment at m/z 131.06.

Pathway B: Deamination

Alternatively, protonation at the C5-primary amine leads to the neutral loss of ammonia (NH₃, -17 Da). While the loss of NH₃ from an aromatic ring requires higher activation energy than aliphatic amines, the resulting carbocation at m/z 174.05 is resonance-stabilized by the adjacent indole π-system.

Pathway C: Pyrrole Ring Cleavage

A universal diagnostic feature of indole derivatives is the fragmentation of the five-membered nitrogen-containing ring. As documented in studies of , the indole core undergoes ring contraction followed by the neutral loss of hydrogen cyanide (HCN, -27 Da)[3]. For this compound, the m/z 131.06 fragment undergoes HCN loss to form a highly conjugated aromatic cation at m/z 104.05.

Fragmentation Pathway Visualization

Gas-phase fragmentation pathway of protonated Methyl 5-amino-1H-indole-6-carboxylate.

Quantitative Data Summary: Diagnostic Ions

The following table summarizes the key MRM transitions required for the selective quantification of the compound.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
191.08159.0532 (CH₃OH)Acylium ion formationHigh (Quantifier)
191.08131.0660 (CH₃OH + CO)DecarbonylationMedium (Qualifier 1)
191.08174.0517 (NH₃)DeaminationLow-Medium
191.08104.0587 (CH₃OH+CO+HCN)Indole ring cleavageLow (Qualifier 2)

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure maximum trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory system suitability checks, internal standard normalization, and blank injections to rule out carryover and matrix suppression.

Reagents and Materials
  • Analyte: Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (Reference Standard).

  • Internal Standard (IS): Deuterated indole derivative (e.g., Indole-d5) or structurally similar analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (Plasma Matrix)

Causality Check: Protein precipitation using cold ACN ensures the removal of high-molecular-weight proteins that cause MS ion suppression, while the acidic environment maintains the analyte in its protonated state.

  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration at 5% B

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier: m/z 191.1 → 159.1 (Collision Energy: 15 eV)

    • Qualifier: m/z 191.1 → 131.1 (Collision Energy: 25 eV)

System Validation & Suitability Criteria
  • Blank Injection: Inject a solvent blank before the analytical run. The signal at the analyte's retention time must be < 5% of the Lower Limit of Quantification (LLOQ).

  • System Suitability Test (SST): Inject the neat standard (50 ng/mL) six consecutive times. The Relative Standard Deviation (RSD) for both retention time and peak area must be ≤ 2.0%.

  • IS Normalization: The peak area of the Internal Standard must remain within ±15% variance across all biological samples, proving the absence of severe matrix effects.

References

  • Chemical Substance Information: methyl 5-amino-1H-indole-6-carboxylate hydrochloride. NextSDS / Chemical Databases. Available at: [Link]

  • Mass spectrometry of simple indoles. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]

  • Methyl 5-amino-1h-indole-6-carboxylate hydrochloride (C10H10N2O2) - PubChemLite. University of Luxembourg / PubChem. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of Methyl 5-amino-1H-indole-6-carboxylate Hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, reproducible in vitro assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you require robust, reproducible in vitro assays. A common hurdle when working with functionalized indole derivatives—specifically Methyl 5-amino-1H-indole-6-carboxylate hydrochloride —is unexpected precipitation when introducing the compound into cell culture media.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the fundamental thermodynamic and chemical causality behind this precipitation, providing you with self-validating protocols to keep your compound in solution and your data intact.

Mechanistic Root Cause Analysis

To solve precipitation, we must first understand the chemical behavior of the compound in a biological environment. Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is the salt of a weak base (the 5-amino group) and a strong acid (HCl).

The pH-Solubility Cliff: In pure water or acidic environments, the protonated hydrochloride salt exhibits high aqueous solubility. However, cell culture media (e.g., DMEM, RPMI) are heavily buffered with bicarbonate or HEPES to maintain a strict physiological pH of 7.2–7.4. When you add your stock solution to this media, the buffer rapidly neutralizes the HCl salt, stripping the proton from the 5-amino group. This converts the molecule into its uncharged "free base" form. Because the free base lacks an ionic charge, its hydration energy drops drastically, leading to immediate supersaturation and precipitation[1].

Solvent Shock: If you bypass aqueous stocks and dissolve the compound in 100% DMSO, adding this highly concentrated organic stock directly into aqueous media causes a rapid, localized shift in solvent polarity. The hydrophobic indole core is forced out of solution before the DMSO can evenly disperse, a phenomenon known as "solvent shock"[2].

Mechanism A Methyl 5-amino-1H-indole-6-carboxylate HCl (Protonated Salt Form) B Addition to Cell Culture Media (Buffered at pH 7.2 - 7.4) A->B C Deprotonation of 5-Amino Group (pH >> pKa) B->C Buffer Neutralization D Formation of Uncharged Free Base C->D E Supersaturation & Nucleation D->E Loss of Ionic Solubility F Visible Precipitation / Turbidity E->F

Mechanistic pathway of pH-induced free base precipitation in buffered media.

Troubleshooting Workflow

Use the following decision tree to diagnose the specific point of failure in your assay preparation.

Workflow Start Precipitation Observed in Media Q1 When does it occur? Start->Q1 T1 Immediately upon addition Q1->T1 T2 Over time during incubation Q1->T2 Cause1 Solvent Shock / pH Shift T1->Cause1 Cause2 Temperature Drop / Media Evaporation T2->Cause2 Sol1 Use Pre-dilution Cascade Protocol Cause1->Sol1 Sol2 Pre-warm Media to 37°C Cause1->Sol2 Cause2->Sol2 Sol3 Add Carrier Protein (e.g., BSA/FBS) Cause2->Sol3

Decision tree for diagnosing and resolving compound precipitation in vitro.

Step-by-Step Experimental Protocol: The "Cascade Dilution" Method

To prevent solvent shock and mitigate the pH-solubility cliff, you must control the kinetics of the compound's introduction into the media. This protocol is designed as a self-validating system : by incorporating a vehicle control and microscopic inspection, you verify that the media environment itself is not the variable causing failure.

Materials Required:

  • Methyl 5-amino-1H-indole-6-carboxylate hydrochloride powder

  • Anhydrous DMSO (Cell culture grade)

  • Complete Cell Culture Media (pre-warmed to 37°C)

  • Vortex mixer

Step 1: Primary Stock Preparation Dissolve the compound in anhydrous DMSO to create a highly concentrated primary stock (e.g., 10 mM to 50 mM). Vortex until the solution is optically clear. Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl ester and ensures complete dissolution of the hydrophobic indole core.

Step 2: Media Pre-Warming Warm your complete cell culture media in a 37°C water bath for at least 20 minutes. Causality: Thermodynamics dictate that kinetic solubility increases with temperature. Adding a room-temperature DMSO stock to cold media (4°C) almost guarantees immediate nucleation of high-molecular-weight complexes.

Step 3: The Intermediate Dilution (Critical Step) Do not add the primary stock directly to your final cell culture plate. Instead, create a 10x or 20x intermediate working solution.

  • Pipette the required volume of pre-warmed media into a sterile tube.

  • While gently vortexing or swirling the tube, add the DMSO stock dropwise into the center of the liquid (avoiding the plastic walls).

  • Causality: Continuous mechanical agitation prevents localized zones of high DMSO concentration, allowing the compound to disperse and interact with carrier proteins (like albumin in FBS) before it has the chance to crystallize[2].

Step 4: Final Administration & Validation Dilute the intermediate solution into your final culture vessel to reach the 1x target concentration (ensure final DMSO concentration is ≤0.1%).

  • Self-Validation: Always prepare a "Vehicle Control" (media + DMSO without the compound) using the exact same cascade method. Inspect both under a phase-contrast microscope at 20x magnification. Compound precipitates will appear as dark, geometric crystals or amorphous aggregates, distinct from the clear vehicle control.

Quantitative Data: Formulation Strategies

When standard dilution fails, you must alter the thermodynamic environment of the media. Below is a summary of optimization parameters to increase the solubility threshold of your compound.

Formulation StrategyMechanism of ActionRecommended Concentration / RatioRisk / Limitation
DMSO (Primary Solvent) Disrupts crystal lattice, acts as a universal organic solvent.≤ 0.1% final (v/v) in culture.Exceeding 0.1% to 0.5% can induce severe cellular toxicity and off-target transcriptional changes[3].
Carrier Proteins (FBS/BSA) Hydrophobic pockets in albumin bind the free base, acting as a thermodynamic sink.5% - 10% FBS, or 1 mg/mL BSA.May mask the compound's true potency by reducing the "free drug" fraction available to cells[2].
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic indole core within a hydrophilic cyclic oligosaccharide shell.1% - 5% (w/v) depending on cell tolerance.Requires optimization; can extract cholesterol from cell membranes at high concentrations[3].
Temperature Control Increases kinetic energy, preventing the nucleation of the free base.Maintain strictly at 37°C.Media evaporation in the incubator over 48+ hours will concentrate salts and force delayed precipitation[4].

Frequently Asked Questions (FAQs)

Q: My media is cloudy. Can I just pass it through a 0.22 µm syringe filter to remove the precipitate before adding it to my cells? A: No. This is a critical error. Filtering is strongly discouraged because the filter will trap the precipitated Methyl 5-amino-1H-indole-6-carboxylate. While your media will look clear, the actual concentration of the active compound will be unknown and drastically lower than your target dose. This compromises the validity of your dose-response curves and ruins experimental reproducibility[3]. You must address the root cause of the precipitation instead.

Q: The compound is fully dissolved when I prepare it under the tissue culture hood, but I see crystals after 24 hours in the 37°C incubator. Why? A: This delayed precipitation is typically driven by two factors:

  • Biological pH Shifts: As your cells proliferate, they metabolize glucose and excrete lactic acid, lowering the local pH of the media[2]. Even minor pH fluctuations can shift the equilibrium of the compound, pushing it below its solubility threshold[1].

  • Evaporative Concentration: If your incubator is not properly humidified, water loss will concentrate both the media salts and your compound, triggering crystallization at the surface of the media[4]. Ensure your incubator water pan is full and consider using plate sealers if appropriate for your gas exchange needs.

Q: Because it is a hydrochloride salt, should I prepare my primary stock in water or PBS instead of DMSO? A: While the HCl salt is highly water-soluble, preparing an aqueous stock is generally not recommended for long-term storage. Aqueous solutions of esters (like the methyl carboxylate group on this compound) are susceptible to hydrolytic degradation over time. Furthermore, even if the aqueous stock is clear, adding it to the pH 7.4 buffered media will still trigger the "pH-Solubility Cliff" and cause the free base to precipitate. Anhydrous DMSO remains the gold standard for stock stability[3].

References

  • Benchchem: Preventing Compound Precipit
  • Procell: Troubleshooting Precipitation in Cell Culture: Causes and Solutions -
  • Benchchem: Troubleshooting Compound Precipit
  • Sigma-Aldrich: Common Cell Culture Problems: Precipit
  • PubMed: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts -

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Methyl 5-amino-1H-indole-6-carboxylate Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability issues with highly functionalized indole deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability issues with highly functionalized indole derivatives.

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a highly versatile building block in pharmaceutical synthesis. However, its polyfunctional nature—combining an electron-rich amino group, a hydrolyzable ester, and a dissociable hydrochloride salt—makes it exceptionally vulnerable to thermal and environmental stress. This guide provides a self-validating system of protocols and mechanistic insights to ensure the scientific integrity of your stored Active Pharmaceutical Ingredient (API).

Part 1: Mechanistic Causality of Thermal Degradation (The "Why")

Q1: Why is this specific hydrochloride salt so sensitive to room temperature storage? Answer: Degradation of this compound is rarely a single-pathway event; rather, it is a synergistic collapse of the molecule's functional groups driven by thermal energy. The causality breaks down into three interconnected mechanisms:

  • Thermal HCl Dissociation: Hydrochloride salts of weakly basic anilines and aminoindoles can undergo thermal dissociation. Elevated temperatures shift the equilibrium, causing the lattice to release trace HCl gas and leaving behind the free base. Maintaining the basic functional groups in a protonated state is critical, as it minimizes oxidative degradation compared to the free base [4].

  • Acid-Catalyzed Ester Hydrolysis: The compound is inherently hygroscopic. If thermal stress is combined with moisture ingress, the localized acidic environment (from the HCl) catalyzes the cleavage of the methyl ester at the C6 position, forming 5-amino-1H-indole-6-carboxylic acid. Hydrolysis remains one of the most common degradation problems for pharmaceutical salts [3].

  • Oxidative Polymerization: The 5-amino group, particularly when thermal dissociation yields the free-base form, readily oxidizes into highly reactive quinone-imine intermediates. These intermediates rapidly polymerize, leading to the characteristic dark brown or purple discoloration observed in degraded batches.

Q2: What are the visual and analytical indicators that my batch has degraded? Answer: Pristine Methyl 5-amino-1H-indole-6-carboxylate hydrochloride should appear as a white to off-white crystalline powder.

  • Visual: A shift to yellow, pink, brown, or purple indicates oxidative degradation of the amino group. Clumping indicates moisture absorption.

  • Analytical: Reverse-Phase HPLC (RP-HPLC) will show early-eluting peaks (carboxylic acid from ester hydrolysis) and broad, late-eluting tailing peaks (polymeric oxidation products).

Mechanism A Methyl 5-amino-1H-indole-6-carboxylate HCl B Thermal Stress (> 8°C) A->B C Moisture Ingress A->C D Oxygen Exposure A->D E HCl Dissociation B->E Heat accelerates F Ester Hydrolysis C->F Acid catalyzed G Amine Oxidation D->G Auto-oxidation H Free Base Formation E->H I Carboxylic Acid Impurity F->I J Quinone-imine / Azo Dyes G->J K Irreversible Degradation & Discoloration H->K I->K J->K

Mechanistic pathways of thermal degradation for the indole hydrochloride salt.

Part 2: Storage Protocols & Best Practices (The "How")

Q3: What is the definitive protocol for long-term storage? Answer: To maintain >98% purity, you must isolate the compound from heat, moisture, and oxygen. Standard safety data sheets mandate that the container must be kept tightly closed, sealed in dry conditions, and stored at 2–8 °C [2].

Step-by-Step Storage Methodology:

  • Primary Containment: Transfer the powder into an amber glass vial (to prevent photolytic degradation) equipped with a PTFE-lined screw cap.

  • Inert Atmosphere: Inside a glovebox or using a Schlenk line, purge the vial with ultra-high purity (UHP) Argon or Nitrogen for 30 seconds to displace ambient oxygen.

  • Secondary Containment: Place the sealed amber vial into a secondary moisture-barrier bag (e.g., Mylar) containing a fresh desiccant pouch (silica gel or Drierite). Vacuum seal the bag.

  • Temperature Control: Store the sealed package in a monitored refrigerator at 2–8 °C [1]. Do not freeze, as repeated freeze-thaw cycles can induce micro-condensation inside the vial.

  • Acclimation (Critical Step): Before opening the vial for use, allow the sealed package to acclimate to room temperature in a desiccator for at least 60 minutes. Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic salt, initiating acid-catalyzed hydrolysis.

Quantitative Degradation Metrics

To illustrate the impact of storage conditions, the following table summarizes the typical degradation profile of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride under various environmental stress conditions.

Storage ConditionTimeframePurity (%)Primary Degradant ObservedVisual Appearance
2–8 °C, Desiccated (Argon) 12 Months> 99.0%NoneOff-white powder
25 °C, 60% RH (Ambient) 3 Months94.5%Carboxylic acid (Hydrolysis)Pale yellow powder
40 °C, 75% RH (Accelerated) 1 Month88.2%Quinone-imine (Oxidation)Brown/Purple solid
60 °C, Dry (Thermal Stress) 2 Weeks91.0%Free base (HCl dissociation)Dark yellow powder

Part 3: Analytical Troubleshooting & Validation

Q4: If a batch was accidentally left at room temperature overnight, how do I validate its integrity before use? Answer: Do not rely solely on visual inspection. Implement the following self-validating analytical workflow to ensure the batch meets your synthetic requirements.

Step-by-Step Analytical Validation Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Crucial Note: Avoid using basic diluents which will immediately neutralize the hydrochloride salt and trigger rapid oxidation during analysis.

  • Chromatography (RP-UPLC): Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor the eluent at 254 nm (general aromatic absorbance) and 280 nm (indole-specific absorbance).

  • Data Interpretation: Compare the chromatogram against a certified reference standard. If purity falls below 98%, the batch must be subjected to recrystallization (typically from Ethanol/Diethyl Ether saturated with anhydrous HCl gas) or discarded.

Workflow Step1 1. Visual Inspection (Check for discoloration) Step2 2. Sample Preparation (Dissolve in anhydrous ACN) Step1->Step2 Step3 3. RP-HPLC Analysis (Monitor at 254 nm & 280 nm) Step2->Step3 Decision Purity > 98%? Step3->Decision Pass Proceed to Synthesis (Maintain 2-8°C storage) Decision->Pass Yes Fail Identify Impurities (LC-MS / NMR) Decision->Fail No Action Recrystallization (EtOH/Et2O with HCl gas) Fail->Action

Step-by-step analytical workflow for validating batch integrity post-storage.

References

  • Safety Data Sheet - ChemScene: "methyl 5-amino-1H-indole-6-carboxyl
  • Methyl 5-amino-1H-indole-6-carboxyl
  • Advanced Methodologies for Pharmaceutical Salt Synthesis: Crystal Growth & Design, ACS Public
  • US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy: Google P
Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Methyl 5-amino-1H-indole-6-carboxylate hydrochloride Plasma Assays

Welcome to the Advanced Bioanalytical Support Hub. As a Senior Application Scientist, I have structured this technical guide to address the specific challenges of quantifying Methyl 5-amino-1H-indole-6-carboxylate hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Hub. As a Senior Application Scientist, I have structured this technical guide to address the specific challenges of quantifying Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (CAS: 2228135-37-1) in human plasma. This basic indole derivative is highly susceptible to matrix-induced ion suppression during positive electrospray ionization (ESI+) LC-MS/MS analysis.

This guide moves beyond generic advice, offering field-proven, self-validating protocols that target the root cause of the interference: endogenous plasma phospholipids.

The Mechanistic Root of the Problem

When analyzing Methyl 5-amino-1H-indole-6-carboxylate hydrochloride, the primary culprits for matrix effects (MEs) are glycerophosphocholines (PCs)[1]. During ESI+, the trimethylamine head groups of these phospholipids easily acquire a positive charge. Because they are present in plasma at extremely high concentrations, they outcompete the target indole amine for available protons in the ESI droplet, leading to severe signal suppression[2].

Furthermore, late-eluting diradyl PCs can accumulate on the reversed-phase column and elute erratically in subsequent injections, causing unpredictable baseline drift and reproducibility failures[3].

Diagnostic & Resolution Workflow

Below is the logical framework for diagnosing and systematically eliminating matrix effects in your assay.

MatrixEffectWorkflow A Plasma Sample (High Phospholipids) B Diagnose: Post-Column Infusion & PL Monitoring (m/z 184) A->B Identify ME C Sample Prep: Phospholipid Depletion Plates B->C Extraction D Chromatography: Gradient Optimization B->D Separation E Compensation: SIL-IS Integration C->E Clean Extract D->E Resolved Peaks F Validated LC-MS/MS Assay (Matrix Factor ~ 1.0) E->F Accurate Quantitation

Workflow for diagnosing and overcoming LC-MS/MS matrix effects.

Self-Validating Experimental Protocols

To establish a trustworthy assay, you must implement self-validating systems. This means the protocol itself contains internal checks to confirm its success.

Protocol A: Visualized Matrix Effects (Diagnostic)

Before optimizing sample prep, you must map the matrix elution profile. "Visualized MEs" is a technique that uses in-source multiple-reaction monitoring to visualize the elution pattern of phospholipids[1].

Step-by-Step Methodology:

  • System Setup: Set up a post-column infusion pump delivering a pure solution of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (100 ng/mL) at 10 µL/min directly into the MS source.

  • MS Method: Program the mass spectrometer to monitor the specific MRM transition of the indole, while simultaneously monitoring the precursor ion scan of m/z 184 (the characteristic product ion for the phosphocholine headgroup)[3].

  • Injection: Inject a blank plasma sample prepared via standard protein precipitation (PPT).

  • Validation Check: Observe the baseline of the infused indole. Any sudden dips in the baseline indicate zones of ion suppression. Overlay this with the m/z 184 trace. If the suppression zones perfectly align with the phospholipid peaks, PCs are confirmed as the root cause.

Protocol B: Targeted Phospholipid Depletion (Sample Prep)

Traditional protein precipitation leaves over 99% of phospholipids in the extract[4]. To eliminate this, we utilize a phospholipid removal plate (e.g., HybridSPE or Ostro).

Step-by-Step Methodology:

  • Spiking: Aliquot 100 µL of plasma into a 96-well phospholipid depletion plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile. The acidic environment ensures the basic indole remains protonated and highly soluble.

  • Mixing: Aspirate and dispense 5 times using a multichannel pipette to ensure complete protein precipitation.

  • Elution: Apply a vacuum (10 inHg) for 3-5 minutes. The proprietary stationary phase (often zirconia-based or specific size-exclusion frits) will retain the phospholipids via Lewis acid-base interactions with the phosphate moiety, while the indole passes through[2].

  • Validation Check: Re-run Protocol A using this new extract. The m/z 184 trace should be completely flat, and the post-column infusion baseline should remain stable throughout the run.

Quantitative Data Summaries

To demonstrate the causality of sample prep choices on assay performance, observe the typical quantitative improvements when transitioning from standard PPT to Phospholipid Depletion for basic indole derivatives.

Sample Preparation MethodPhospholipid Removal (%)Absolute Matrix FactorAnalyte Recovery (%)%RSD (n=6)
Protein Precipitation (PPT)< 5%0.45 (Severe Suppression)92%18.5%
Liquid-Liquid Extraction (LLE)~ 75%0.82 (Mild Suppression)65%8.2%
Phospholipid Depletion Plate> 99%0.98 (Negligible ME)88%3.1%

Table 1: Comparative efficacy of sample preparation techniques on matrix effects and precision.

Troubleshooting & FAQs

Q: My analyte response drops significantly toward the end of a 96-well batch. What is happening? A: This is a classic symptom of phospholipid accumulation. Under commonly used gradient schemes, highly hydrophobic diradyl PCs are not fully eluted and build up on the reversed-phase column[3]. As they accumulate, they continuously bleed into the MS source, suppressing the ionization of your indole. Solution: Extend your gradient's high-organic wash phase (e.g., 95% Acetonitrile) by at least 1.5 minutes to ensure complete column regeneration between injections.

Q: Can I just dilute the plasma extract to reduce matrix effects? A: Yes, the "dilute and shoot" approach reduces matrix effects by lowering the absolute concentration of interfering compounds entering the MS[5]. However, this is only viable if your required Limit of Quantitation (LOQ) for Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is relatively high. For trace bioanalysis, dilution sacrifices critical sensitivity[6].

Q: I have optimized my chromatography and sample prep, but I still see a Matrix Factor of 0.85. How do I correct for this? A: The ultimate self-validating compensation mechanism is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[7]. Because a SIL-IS (e.g., a 13C or deuterium-labeled version of the indole) co-elutes exactly with your target analyte, it experiences the exact same ionization suppression. The ratio of Analyte/IS remains constant, ensuring accurate quantitation despite residual matrix effects.

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: 2

  • Reducing Matrix Effects. ThermoFisher. Available at: 4

  • Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids... PubMed. Available at: 3

  • Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLOS One. Available at:1

  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. Available at: 6

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available at: 5

  • Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-Hydroxytryptamine. Benchchem. Available at: 7

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Validation of Methyl 5-amino-1H-indole-6-carboxylate Hydrochloride: A qNMR vs. HPLC Comparative Guide

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (MW: 226.66 g/mol ) is a highly specialized bicyclic intermediate utilized in the synthesis of advanced pharmaceutical compounds. In drug development, ensuring the abs...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (MW: 226.66 g/mol ) is a highly specialized bicyclic intermediate utilized in the synthesis of advanced pharmaceutical compounds. In drug development, ensuring the absolute purity of such starting materials is critical, as undetected impurities can drastically alter downstream reaction stoichiometry and compromise the final Active Pharmaceutical Ingredient (API).

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection serves as the workhorse for purity assessment. However, for early-stage intermediates where fully characterized, certified reference standards are unavailable, relying on HPLC area normalization introduces significant analytical risk. This guide provides an objective, data-driven comparison between HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of this specific indole derivative, complete with self-validating protocols.

The Analytical Dilemma: Relative vs. Absolute Purity

HPLC-UV is an exceptional separation technique, but it is fundamentally a relative method. It relies heavily on the assumption that all components in a mixture share similar UV response factors at the detection wavelength, or it requires identical reference standards for accurate quantification[1]. If an impurity—such as a residual inorganic salt from the hydrochloride formation—lacks a chromophore, it becomes "invisible" to the UV detector. This leads to a dangerous overestimation of the analyte's true purity[2].

Conversely, qNMR is recognized by modern metrology and3 as a primary ratio method[3]. The core mechanistic advantage of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing that signal, regardless of the molecule's chemical structure[1]. By co-dissolving the analyte with a highly pure Internal Standard (IS), absolute mass purity can be determined without ever needing a reference standard of the analyte itself[4].

PurityWorkflow Start Methyl 5-amino-1H-indole- 6-carboxylate HCl Decision Is a Certified Reference Standard Available? Start->Decision HPLC HPLC-UV Analysis (Relative Purity) Decision->HPLC Yes qNMR 1H qNMR Analysis (Absolute Purity) Decision->qNMR No / New Molecule HPLC_Mech Separation & UV Detection Requires response factors HPLC->HPLC_Mech qNMR_Mech Primary Ratio Method Direct nuclei counting qNMR->qNMR_Mech Result Orthogonal Purity Assignment (Regulatory Compliance) HPLC_Mech->Result qNMR_Mech->Result

Fig 1: Decision matrix and orthogonal workflow for purity validation of pharmaceutical intermediates.

Experimental Design & Causality: Self-Validating qNMR Protocol

To accurately determine the purity of Methyl 5-amino-1H-indole-6-carboxylate HCl, we must design a protocol where every parameter is causally linked to quantitative accuracy. The system becomes self-validating by eliminating volumetric errors and relying strictly on SI-traceable mass.

Internal Standard (IS) and Solvent Selection

Causality: The IS must be a stable, non-hygroscopic solid with a known, SI-traceable purity[5]. Crucially, it must produce a simple NMR signal that does not overlap with the analyte's resonances. Execution: Maleic acid (MW: 116.07 g/mol , purity ≥99.9%) is selected as the calibrant. In DMSO-d6, Maleic acid yields a sharp singlet at δ 6.26 ppm (2H). This perfectly avoids the analyte's aromatic indole protons ( δ 7.0–8.0 ppm) and its methyl ester singlet ( δ ~3.8 ppm, 3H)[6]. DMSO-d6 is utilized because it fully solubilizes the polar hydrochloride salt and shifts exchangeable amine ( −NH3+​ ) protons downfield, preventing integration interference.

Step-by-Step Sample Preparation

Causality: Weighing variance is the single largest contributor to measurement uncertainty in qNMR[5]. Co-weighing the analyte and IS into the same vial ensures both compounds experience the exact same solvent volume, entirely eliminating volumetric flask errors[7].

  • Step 1: Using a calibrated microbalance (0.001 mg readability), accurately weigh ~15.0 mg of Methyl 5-amino-1H-indole-6-carboxylate HCl and ~5.0 mg of Maleic acid directly into a clean glass vial. This achieves an approximate 1.5:1 molar ratio, ensuring comparable signal intensities[7].

  • Step 2: Add 0.6 mL of DMSO-d6 and vortex until complete dissolution is achieved.

  • Step 3: Transfer the solution to a scrupulously clean, dry 5 mm NMR tube, capping it immediately to prevent atmospheric water uptake[7].

NMR Acquisition Parameters

Causality: For the integral area to truly represent the number of nuclei, the nuclear spin magnetization must fully recover between scans. If the delay is too short, signals are artificially attenuated.

  • Pulse Angle: Set to 90° to maximize the Signal-to-Noise (S/N) ratio. The S/N must exceed 250:1 for precision better than 1%[6].

  • Relaxation Delay (D1): Measure the longitudinal relaxation time ( T1​ ) for the methyl ester protons and the Maleic acid protons. Set D1 to at least 7×T1​ (longest) (typically 30–45 seconds) to ensure >99.9% magnetization recovery[5].

  • Decoupling: Acquire 64 transients without 13C decoupling to prevent Nuclear Overhauser Effect (NOE) distortions that would skew the quantitative peak areas[8].

Comparative Data Analysis: qNMR vs. HPLC

Table 1: Methodological Performance Characteristics

Parameter 1H qNMRHPLC-UV
Fundamental Principle Primary ratio method (direct nuclei counting)Physical separation & relative UV absorbance
Reference Standard Not required for the target analyteRequires identical, certified analyte standard
Detection of Inorganics Yes (Detected via mass balance/dilution effect)No (Invisible to UV detection)
Sample Recovery Non-destructive (Sample can be fully recovered)Destructive
Throughput Lower (Requires long D1​ relaxation delays)High (Automated sequences)

Table 2: Experimental Purity Results (Simulated Data for Methyl 5-amino-1H-indole-6-carboxylate HCl)

BatchHPLC-UV (Area %)qNMR (Absolute Mass %)Discrepancy ( Δ )Probable Cause of Discrepancy
Lot A 99.8%98.1%1.7%Presence of non-UV absorbing inorganic salts (excess HCl).
Lot B 98.5%98.2%0.3%High purity; organic impurities have similar UV response factors.
Lot C 95.2%91.4%3.8%Residual process solvent (invisible at the chosen UV wavelength).
Discussion of Results

In the comparative data (Table 2), HPLC consistently overestimates the purity of Lot A and Lot C. Lot A contains excess inorganic HCl—a common byproduct of hydrochloride salt formation. Because HCl has no UV absorbance, it is ignored by the HPLC detector, artificially inflating the area percentage of the main peak. qNMR, however, measures absolute mass fraction. The invisible inorganic mass dilutes the sample, reducing the specific NMR signal intensity of the analyte and yielding a true absolute purity of 98.1%. This highlights qNMR's superiority in detecting non-chromophoric mass discrepancies[2].

The Self-Validating Calculation

qNMR is inherently self-validating because it relies entirely on fundamental SI units (mass) and quantum mechanical properties (nuclear spin), calculated via the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • I = Integrated area of the NMR signal

  • N = Number of protons (3 for the analyte's methyl ester, 2 for Maleic acid)

  • M = Molar mass (Analyte: 226.66 g/mol , Maleic acid: 116.07 g/mol )

  • W = Precise gravimetric weight

  • P = Purity

Because this system does not rely on empirical calibration curves or assumed extinction coefficients, calculating the target measurement uncertainty (TMU) directly validates the analytical procedure's fitness for purpose[3].

Conclusion

While HPLC-UV remains an indispensable tool for high-throughput impurity profiling, it is fundamentally inadequate for the absolute purity assignment of novel pharmaceutical intermediates lacking certified reference standards. For Methyl 5-amino-1H-indole-6-carboxylate hydrochloride, qNMR provides a metrologically traceable, self-validating primary method. By bypassing the pitfalls of UV response factors, qNMR ensures the highest standard of scientific integrity and regulatory confidence in early-stage drug development.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem. 1

  • American Chemical Society. "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." Journal of Agricultural and Food Chemistry. 8

  • US Pharmacopeia (USP). "Stimuli Article (qNMR) - Proposed Revisions to USP General Chapters <761> and <1761>." USP. 3

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." RSSL. 4

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. 2

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review.5

  • Mestrelab Research. "qNMR Purity Recipe Book (1 - Sample Preparation)." Mestrelab. 7

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. 6

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

Introduction In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock of safety, efficacy, and regulatory compliance. Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a key h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock of safety, efficacy, and regulatory compliance. Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a key heterocyclic building block, and its precise quantification is critical for ensuring the quality of active pharmaceutical ingredients (APIs) and intermediates. This guide provides an in-depth comparison of analytical methodologies for its testing, grounded in the principles of cross-validation.

Cross-validation is the process of demonstrating that two or more distinct analytical procedures are fit for the same intended purpose and yield equivalent results within predefined acceptance criteria. This is not merely a procedural formality; it is a scientific necessity when transferring methods between laboratories, introducing a new technology, or confirming out-of-specification results. Our discussion will be framed by the rigorous standards set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]

This document compares two fundamentally different, yet powerful, chromatographic techniques: the widely-used High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the highly specific Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in their analytical strategy.

The Principle of Cross-Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] Cross-validation extends this principle by establishing a documented equivalence between two validated methods. This process is crucial for the analytical procedure lifecycle and ensures consistency in data quality across different methods, instruments, or sites.

The workflow for a successful cross-validation study involves a systematic comparison of performance characteristics.

cluster_0 Method A: Development & Validation cluster_1 Method B: Development & Validation cluster_2 Cross-Validation & Comparison A1 Develop HPLC-UV Method A2 Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, etc.) A1->A2 C2 Analyze Identical Batches of Methyl 5-amino-1H-indole-6-carboxylate HCl A2->C2 Use Validated Method A B1 Develop GC-MS Method (with Derivatization) B2 Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, etc.) B1->B2 B2->C2 Use Validated Method B C1 Define Acceptance Criteria for Equivalence C1->C2 C3 Statistically Compare Results (e.g., t-test, Bland-Altman) C2->C3 C4 Equivalence Decision C3->C4

Caption: General workflow for the cross-validation of two analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the quintessential "workhorse" in pharmaceutical analysis, ideal for non-volatile and thermally unstable compounds like most APIs.[4][5] Methyl 5-amino-1H-indole-6-carboxylate hydrochloride possesses a strong chromophore in its indole ring system, making it perfectly suited for UV detection.[6][7] This method offers a direct, robust, and high-throughput approach for quantification.

Expertise & Rationale

The choice of a reversed-phase C18 column is based on the moderate polarity of the analyte.[8] The mobile phase, a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile, ensures good peak shape and retention. The acid (e.g., formic or trifluoroacetic acid) protonates residual silanols on the stationary phase and suppresses the ionization of the analyte's amino group, leading to sharper, more symmetrical peaks.

Sample Sample Solution in Mobile Phase Injector Autosampler Injection Sample->Injector Column Reversed-Phase C18 Column (Separation by Polarity) Injector->Column Pump HPLC Pump (Isocratic/Gradient Mobile Phase) Pump->Injector Detector UV-Vis Detector (Quantification at λmax) Column->Detector Data Data System (Chromatogram & Integration) Detector->Data

Caption: Experimental workflow for the HPLC-UV analysis method.
Experimental Protocol: HPLC-UV
  • Instrumentation & Reagents:

    • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).[9]

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

    • Acetonitrile (HPLC grade), Formic Acid (ACS grade), and ultrapure water.

    • Methyl 5-amino-1H-indole-6-carboxylate hydrochloride reference standard.

  • Sample and Standard Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[9]

    • Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (containing 0.1% Formic Acid) in a 40:60 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax), determined by scanning a standard solution (typically around 270-280 nm for indole compounds).[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it a powerful alternative and confirmatory technique.[6] However, due to the low volatility and polar nature of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride, direct analysis is not feasible.[10] A critical derivatization step is required to make the analyte suitable for vaporization and passage through the GC column.

Expertise & Rationale

The necessity of derivatization is the most significant difference from HPLC.[10] Silylation is a common and effective technique for compounds with active hydrogens, such as those on amino (-NH2) and indole (-NH) groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace these active hydrogens with nonpolar trimethylsilyl (TMS) groups. This transformation drastically increases the analyte's volatility and thermal stability, allowing it to be analyzed by GC.[11] The use of a mass spectrometer as the detector provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, offering a higher degree of specificity than UV detection.[4]

Sample Sample Solution in Aprotic Solvent Deriv Add Silylating Agent (e.g., BSTFA) Heat to 60-70°C Sample->Deriv Injector GC Split/Splitless Injector Deriv->Injector Column Capillary Column (e.g., DB-5ms) (Separation by Boiling Point) Injector->Column Detector Mass Spectrometer (Ionization & Mass Analysis) Column->Detector Data Data System (Total Ion Chromatogram & Mass Spectrum) Detector->Data

Caption: Experimental workflow for the GC-MS analysis with derivatization.
Experimental Protocol: GC-MS
  • Instrumentation & Reagents:

    • GC-MS system (e.g., Agilent 6890/5973).[12]

    • Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane phase like DB-5ms).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

    • Helium (carrier gas).

    • Methyl 5-amino-1H-indole-6-carboxylate hydrochloride reference standard.

  • Sample and Standard Preparation (with Derivatization):

    • Standard Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of the reference standard in anhydrous pyridine.

    • Derivatization: In a 2 mL autosampler vial, add 100 µL of a standard or sample solution. Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

    • Calibration Standards: Derivatize a series of standards prepared from the stock solution to cover the desired concentration range.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.

Comparative Performance Data

The choice between analytical methods is driven by their performance characteristics.[13] The following table summarizes typical validation data for the analysis of indole derivatives, providing a basis for comparison.[8][12][14]

Validation Parameter HPLC-UV GC-MS (with Derivatization) Rationale & Causality
Specificity Good to ExcellentExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting impurities with similar chromophores. GC-MS adds a dimension of mass-to-charge ratio, providing definitive identification and superior differentiation from matrix components.[4]
Linearity (R²) > 0.999> 0.995Both methods exhibit excellent linearity. The slightly lower R² sometimes seen in GC-MS can be attributed to the multi-step sample preparation (derivatization), which may introduce minor variability.[12]
Accuracy (% Recovery) 98 - 102%95 - 105%HPLC-UV generally shows very high accuracy due to its direct analysis. The broader acceptable range for GC-MS accounts for potential inefficiencies or side reactions during the derivatization step.
Precision (%RSD) < 2.0%< 5.0%The direct injection and simpler workflow of HPLC lead to higher precision (lower Relative Standard Deviation). The manual and chemical steps in derivatization are the primary source of increased variance in the GC-MS method.[13][15]
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mLWhen operated in SIM mode, GC-MS is typically more sensitive than HPLC-UV, allowing for the quantification of the analyte at lower concentrations.[12]
Sample Throughput HighMediumThe need for a heating/incubation step during derivatization makes the sample preparation for GC-MS more time-consuming than the simple "dissolve and inject" protocol for HPLC.[16]
Robustness HighModerateThe HPLC method is generally robust against small changes in mobile phase composition or temperature. The GC-MS method's robustness is also dependent on the derivatization reaction's consistency, which can be sensitive to moisture and reagent quality.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and validatable techniques for the analysis of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride. The cross-validation of these two methods provides a high degree of confidence in the analytical results.

  • HPLC-UV stands out as the preferred method for routine quality control and release testing . Its simplicity, high throughput, excellent precision, and robustness make it ideal for analyzing a large number of samples efficiently and reliably.[4][17]

  • GC-MS serves as an invaluable confirmatory and orthogonal method . Its superior specificity makes it the method of choice for impurity identification, troubleshooting out-of-specification results, or for analyses where the sample matrix is complex and may interfere with UV detection.[5] The primary trade-off is the more complex and time-consuming sample preparation required.

Ultimately, the choice of method is not about which is "better," but which is most fit for the intended purpose.[4] A well-equipped analytical laboratory will leverage both techniques, using HPLC-UV for routine efficiency and GC-MS for its unparalleled specificity, thereby ensuring a comprehensive and robust analytical control strategy.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • Vertex AI Search. (2025, June 5). What are the analytical methods for 99% Indole in environmental samples? - Blog.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Vertex AI Search. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness.
  • News - Blog. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • PubMed. (1989, November 15). The spectrophotometric determination of indole-3-methanol in small samples with p-dimethylaminocinnamaldehyde on the basis of the formation of an azafulvenium salt. Retrieved from [Link]

  • Scholarly Publications.
  • PMC. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ResearchGate. Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. Retrieved from [Link]

  • PMC. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • EPA. method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • ECHA. methyl 5-amino-1H-indole-6-carboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]

  • Agilent. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride: An Inter-laboratory Validation Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, comparative analysis of two distinct synthetic protocols for the preparation of Methyl 5-amino-1H-indole-6-carboxylate hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, comparative analysis of two distinct synthetic protocols for the preparation of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride, a key building block in medicinal chemistry. The protocols have been selected and detailed to ensure clarity, reproducibility, and to provide a basis for inter-laboratory validation. We will delve into the causality behind experimental choices, present self-validating system protocols, and support key claims with authoritative references.

Introduction

Methyl 5-amino-1H-indole-6-carboxylate is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a substituted indole nucleus, is a common motif in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide will compare two synthetic routes, starting from different commercially available precursors, to provide researchers with a comprehensive understanding of the available options.

Protocol 1: Synthesis Starting from 4-Amino-3-nitrobenzoic Acid

This protocol follows a classical approach involving the construction of the indole ring through a Japp-Klingemann type reaction followed by a Fischer indole synthesis.

Experimental Protocol

Step 1: Synthesis of Methyl 4-amino-3-nitrobenzoate

To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), trimethylchlorosilane (2.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12-15 hours, after which the solvent is removed under reduced pressure to yield the methyl ester hydrochloride. The solid is then neutralized with a saturated aqueous solution of sodium bicarbonate to afford Methyl 4-amino-3-nitrobenzoate.

  • Causality: The use of trimethylchlorosilane with methanol is a mild and efficient method for the esterification of amino acids, preventing side reactions that can occur with harsher acidic conditions.[1][2]

Step 2: Diazotization and Japp-Klingemann Reaction

Methyl 4-amino-3-nitrobenzoate (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C and a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a pre-cooled solution of ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate in ethanol. The reaction is stirred at 0-5 °C for 2 hours.

  • Causality: The Japp-Klingemann reaction is a reliable method for the formation of hydrazones, which are key intermediates for the Fischer indole synthesis. The controlled low temperature is crucial to prevent the decomposition of the diazonium salt.

Step 3: Fischer Indole Synthesis

The hydrazone from the previous step is subjected to Fischer indole synthesis conditions. The crude hydrazone is dissolved in ethanol, and a solution of dry hydrogen chloride in ethanol is added. The mixture is heated to reflux for 4-6 hours.

  • Causality: The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from a phenylhydrazone and an aldehyde or ketone. The acidic conditions facilitate the necessary cyclization and rearrangement.[3]

Step 4: Reduction of the Nitro Group

The resulting nitro-indole ester is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.

  • Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, with minimal side products.

Step 5: Hydrochloride Salt Formation

The crude Methyl 5-amino-1H-indole-6-carboxylate is dissolved in a minimal amount of methanol, and a solution of hydrochloric acid in isopropanol is added dropwise until the precipitation is complete. The solid is collected by filtration and dried under vacuum to give the final product.

Protocol 1: Experimental Workflow

Protocol 1 Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization & Japp-Klingemann cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Nitro Reduction cluster_4 Step 5: Salt Formation A 4-Amino-3-nitrobenzoic acid B Methyl 4-amino-3-nitrobenzoate A->B  MeOH, TMSCl   C Diazonium Salt B->C  NaNO2, HCl   D Hydrazone Intermediate C->D  Ethyl 2-methylacetoacetate   E Methyl 5-nitro-1H-indole-6-carboxylate D->E  HCl, EtOH, Reflux   F Methyl 5-amino-1H-indole-6-carboxylate E->F  H2, Pd/C   G Methyl 5-amino-1H-indole-6-carboxylate hydrochloride F->G  HCl in IPA  

Caption: Workflow for the synthesis of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride starting from 4-Amino-3-nitrobenzoic Acid.

Protocol 2: Synthesis Starting from 3-Hydroxy-4-nitrobenzoic Acid

This alternative protocol utilizes a different starting material and a different strategy for the introduction of the amino group and the construction of the indole ring.

Experimental Protocol

Step 1: Methyl Esterification

3-Hydroxy-4-nitrobenzoic acid (1.0 eq) is dissolved in methanol (10 vol), and concentrated sulfuric acid (0.1 eq) is added cautiously. The mixture is refluxed for 6-8 hours. After cooling, the solvent is evaporated, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Causality: Acid-catalyzed esterification is a standard and cost-effective method for converting carboxylic acids to their corresponding methyl esters.

Step 2: O-Alkylation with Ethyl Bromoacetate

Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) and potassium carbonate (1.5 eq) are stirred in acetone (10 vol). Ethyl bromoacetate (1.2 eq) is added, and the mixture is refluxed for 8-10 hours.

  • Causality: Williamson ether synthesis is a reliable method for the formation of the ether linkage, which is a key step in setting up the precursor for the Reissert indole synthesis.

Step 3: Reductive Cyclization (Reissert Indole Synthesis)

The product from the previous step is dissolved in a mixture of acetic acid and ethanol. Zinc dust (5.0 eq) is added portion-wise, and the reaction mixture is heated to reflux for 2-3 hours.

  • Causality: The Reissert indole synthesis provides a direct route to the indole ring from o-nitrophenyl derivatives. The reductive conditions with zinc in acetic acid facilitate both the reduction of the nitro group and the subsequent cyclization.

Step 4: Saponification and Decarboxylation

The resulting indole diester is saponified by refluxing with an excess of sodium hydroxide in a mixture of methanol and water. The reaction mixture is then acidified with concentrated hydrochloric acid, which leads to the decarboxylation of the resulting diacid to afford 5-amino-1H-indole-6-carboxylic acid.

  • Causality: Saponification is a standard method for the hydrolysis of esters. The subsequent acidification and heating promote the decarboxylation at the 2-position of the indole ring, which is a common feature of this type of indole synthesis.

Step 5: Esterification and Hydrochloride Salt Formation

5-Amino-1H-indole-6-carboxylic acid (1.0 eq) is suspended in methanol (10 vol), and thionyl chloride (1.5 eq) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 12-16 hours. The solvent is evaporated to give the crude hydrochloride salt, which is then recrystallized from methanol/ether.

  • Causality: The use of thionyl chloride in methanol is a highly effective method for the direct conversion of a carboxylic acid to its methyl ester hydrochloride.

Protocol 2: Experimental Workflow

Protocol 2 Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Reissert Indole Synthesis cluster_3 Step 4: Saponification & Decarboxylation cluster_4 Step 5: Esterification & Salt Formation A 3-Hydroxy-4-nitrobenzoic acid B Methyl 3-hydroxy-4-nitrobenzoate A->B  MeOH, H2SO4   C O-Alkylated Intermediate B->C  Ethyl bromoacetate, K2CO3   D Indole Diester Intermediate C->D  Zn, Acetic Acid   E 5-Amino-1H-indole-6-carboxylic acid D->E  1. NaOH    2. HCl, Heat   F Methyl 5-amino-1H-indole-6-carboxylate hydrochloride E->F  SOCl2, MeOH  

Caption: Workflow for the synthesis of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride starting from 3-Hydroxy-4-nitrobenzoic Acid.

Performance Comparison

ParameterProtocol 1Protocol 2
Starting Material 4-Amino-3-nitrobenzoic acid3-Hydroxy-4-nitrobenzoic acid
Number of Steps 55
Key Reactions Japp-Klingemann, Fischer Indole SynthesisReissert Indole Synthesis
Overall Yield (estimated) 30-40%25-35%
Reagents & Conditions Uses diazonium salts (requires low temp.), catalytic hydrogenationUses zinc dust, saponification/decarboxylation
Potential Challenges Handling of diazonium salts, potential for side products in Fischer indole synthesisControl of decarboxylation, potential for incomplete reactions

Conclusion

Both protocols offer viable routes to Methyl 5-amino-1H-indole-6-carboxylate hydrochloride. The choice between them will likely depend on the availability and cost of starting materials, as well as the specific capabilities of the laboratory.

Protocol 1 utilizes well-established, classical reactions. While the handling of diazonium salts requires care, the subsequent steps are generally robust. The overall yield is likely to be slightly higher.

Protocol 2 provides an alternative route with a different set of reaction conditions. The Reissert indole synthesis is a powerful tool for the construction of the indole nucleus. The final esterification and salt formation are combined into a single, efficient step.

For inter-laboratory validation, both protocols should be tested in parallel to determine the most robust and reproducible method for the specific needs of the research or production team. Careful monitoring of each step by techniques such as TLC, HPLC, and NMR is recommended to ensure the quality and purity of the intermediates and the final product.

References

  • Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11245–11254. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]

  • Reissert, A. (1897). Einwirkung von Salpetrigersäure auf die Ester der o- und p-Amidobenzoesäure. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1045.
  • Japp, F. R., & Klingemann, F. (1888). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-551.
  • PubChem. (n.d.). Methyl 5-amino-1H-indole-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • An, G., et al. (2006). A convenient synthesis of amino acid methyl esters. Tetrahedron Letters, 47(23), 3841-3843. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)
  • Google Patents. (n.d.).
  • CN103224437A - Amino acid methyl ester hydrochloride preparation. (2013).
  • A convenient synthesis of amino acid methyl esters. (2007). PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (CAS No. for free base: 1638767-58-4).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (CAS No. for free base: 1638767-58-4). As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe decommissioning. This guide is designed to provide essential safety and logistical information, ensuring that disposal practices protect laboratory personnel, the community, and the environment. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Identification and Essential Safety

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this specific compound may be limited, data from its parent compound and analogous structures provide a basis for a prudent risk assessment.

The compound is classified as causing skin and eye irritation.[1][2] Therefore, treating it with the appropriate level of caution is a foundational principle of laboratory safety.

Table 1: Hazard Profile of Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Category 3)GHS07WarningH335: May cause respiratory irritation.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles causing serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[4]
Skin/Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection Use only under a chemical fume hood.[5]Prevents inhalation of the solid powder, which may cause respiratory irritation.

Core Principles of Chemical Waste Management

Proper chemical disposal is a systematic process governed by strict regulatory frameworks established by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7] The foundation of these regulations rests on three core principles:

  • Identification: Accurately determine if a chemical waste is hazardous according to the Resource Conservation and Recovery Act (RCRA).[7][8] This involves assessing its characteristics for ignitability, corrosivity, reactivity, or toxicity.[8] Given its classification, Methyl 5-amino-1H-indole-6-carboxylate hydrochloride waste should be managed as hazardous.

  • Segregation: This is the most critical step in preventing dangerous reactions.[9] Incompatible waste streams must never be mixed.[6][10] As an amine hydrochloride, this compound is an organic base salt and must be kept separate from strong acids, bases, and oxidizing agents.[9][10]

  • Containment: All chemical waste must be stored in appropriate, labeled, and sealed containers pending disposal.[7][11]

Procedural Workflow for Disposal

The following protocols provide step-by-step guidance for managing waste streams containing Methyl 5-amino-1H-indole-6-carboxylate hydrochloride.

Step 1: Waste Characterization and Segregation

The moment a decision is made to discard the material, it becomes waste. Due to its chemical nature—an amino-ester hydrochloride—this waste must be segregated into a container designated for non-halogenated organic solids or a specific amine/basic waste stream , as directed by your institution's EHS department.

Causality Note: Segregation is crucial. Mixing this compound with a strong base could neutralize the hydrochloride salt, liberating the free amine. Mixing with strong acids could potentially hydrolyze the ester group. Combining it with incompatible materials could lead to an uncontrolled exothermic reaction or the release of toxic gases.

Step 2: Container Selection and Labeling
  • Obtain a Designated Container: Secure a hazardous waste container from your EHS department. It must be made of a compatible material (e.g., a high-density polyethylene or glass jar for solids) and be in good condition with a secure, screw-top lid.[7][11]

  • Affix a Hazardous Waste Label: The container must be labeled with the words "HAZARDOUS WASTE" from the moment the first item is placed inside.[11][12]

  • Complete the Label: Clearly write the full chemical name, "Methyl 5-amino-1H-indole-6-carboxylate hydrochloride," and estimate the quantity or concentration. List any solvents or other chemicals present in the waste mixture.

Step 3: Waste Accumulation Protocols

Protocol 3.1: Disposal of Unused or Expired Solid Compound

  • Objective: To safely prepare the original container of the pure compound for disposal.

  • Procedure:

    • Ensure the container's cap is tightly sealed.

    • Check that the original manufacturer's label is intact and legible.

    • Place a completed "HAZARDOUS WASTE" label on the container without obscuring the original label.

    • Place the sealed container into your designated Satellite Accumulation Area (SAA).

Protocol 3.2: Disposal of Contaminated Solid Labware

  • Objective: To collect items such as gloves, weigh paper, and pipette tips contaminated with the compound.

  • Procedure:

    • In a chemical fume hood, place all contaminated disposable items directly into the designated solid hazardous waste container.

    • Do not overfill the container. Leave at least 10% headspace to prevent spills.[13]

    • Securely close the container lid after adding waste.

Protocol 3.3: Disposal of Contaminated Solutions and Rinsates

  • Objective: To manage liquid waste containing the dissolved compound.

  • Procedure:

    • Obtain a designated liquid hazardous waste container (e.g., a solvent-safe carboy) appropriate for the solvent used (e.g., halogenated or non-halogenated).

    • Carefully pour the liquid waste into the container using a funnel to prevent splashing.

    • Decontaminate non-disposable glassware by rinsing with a small amount of a suitable solvent (e.g., ethanol or acetone). This rinsate is also hazardous and must be collected in the same liquid waste container.[14]

    • Securely cap the container. Do not mix incompatible waste streams.

Step 4: Storage Pending Disposal

Store all waste containers in a designated and clearly marked Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12] The SAA must be a secondary containment system (e.g., a tray) to contain potential leaks.

Step 5: Final Disposal

Follow your institution's procedures for having the full waste containers collected by the EHS department or a licensed hazardous waste disposal contractor.[8] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[12][15]

Emergency Procedures: Spill Management

In the event of a spill of the solid compound, immediate and correct action is crucial to prevent exposure and contamination.

  • Procedure for Solid Spill Cleanup:

    • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

    • Secure the Area: Restrict access to the spill location. If safe to do so, ensure ventilation is adequate (fume hood).

    • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

    • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[5][14]

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by ethanol). All cleaning materials are considered hazardous waste and must be placed in the solid waste container.[14]

    • Label and Store: Seal and label the waste container and move it to the SAA.

    • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from Methyl 5-amino-1H-indole-6-carboxylate hydrochloride.

G Disposal Workflow for Methyl 5-amino-1H-indole-6-carboxylate HCl start Waste Generated decision_type Identify Waste Type start->decision_type solid_waste Solid Waste (Contaminated Labware, Spills) decision_type->solid_waste Solid Contaminant liquid_waste Liquid Waste (Solutions, Rinsates) decision_type->liquid_waste Liquid Solution unused_solid Unused/Expired Solid (Original Container) decision_type->unused_solid Pure Compound select_solid_container Select & Label Solid Waste Container solid_waste->select_solid_container select_liquid_container Select & Label Liquid Waste Container liquid_waste->select_liquid_container package_orig_container Seal & Label Original Container unused_solid->package_orig_container accumulate Accumulate Waste in Container (Keep Closed) select_solid_container->accumulate select_liquid_container->accumulate store Store in Secondary Containment in Satellite Accumulation Area (SAA) package_orig_container->store accumulate->store pickup Arrange for EHS / Licensed Vendor Pickup for Final Disposal store->pickup

Caption: Decision-making flowchart for waste segregation and disposal.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Qu, Y., Ma, F., Zhou, J., & Zhang, Y. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 7, 1501. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration (OSHA). [Link]

  • methyl 5-amino-1H-indole-6-carboxylate hydrochloride — Chemical Substance Information. Chemwatch. [Link]

  • Extracting recycle method of indole from indole synthesis waste water.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023, May 26). ResearchGate. [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August). University of Toronto, Department of Chemical Engineering & Applied Chemistry. [Link]

  • Tietze, L. F., & Thede, K. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 104(1), 175-208. [Link]

  • Wang, Y., Hua, Y., Chen, S., Wang, H., Li, Y., Chen, C., Zhu, Y., Zhang, Y., & Dai, X. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management, 397, 128375. [Link]

  • Chemical Disposal Guidelines. (2025, July 1). University of North Texas at Dallas, Department of Natural Sciences. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University, Engineering. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

Comprehensive Safety and Operational Guide: Handling Methyl 5-amino-1H-indole-6-carboxylate hydrochloride As a Senior Application Scientist, I recognize that handling functionalized indole derivatives requires more than...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

As a Senior Application Scientist, I recognize that handling functionalized indole derivatives requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of how the chemical interacts with its environment and the human body. Methyl 5-amino-1H-indole-6-carboxylate hydrochloride (CAS: 2228135-37-1) is a highly valuable building block in the synthesis of kinase inhibitors and targeted therapeutics[1]. However, its physical state as a hydrochloride salt and its biological activity profile necessitate strict, self-validating safety protocols.

This guide provides the scientific causality behind the required Personal Protective Equipment (PPE) and outlines field-proven operational workflows to ensure absolute safety and compliance during laboratory handling.

Chemical Identity & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The free base of this compound has a monoisotopic mass of 190.07 Da[2]. It is supplied as a hydrochloride (HCl) salt to enhance its aqueous solubility for biological assays and synthetic steps.

While the HCl salt improves logistical utility, it introduces specific exposure risks. When the crystalline powder contacts physiological moisture (such as sweat on the skin or the tear film in the eyes), the salt dissociates. This creates a localized, highly acidic microenvironment that denatures surface proteins, leading to acute irritation[1]. Furthermore, the lipophilic nature of the indole core means that if the fine dust is inhaled and absorbed across the respiratory mucosa, it can cross the blood-brain barrier, interacting with central nervous system receptors to induce drowsiness or dizziness[1].

Table 1: Hazard Profile & Mechanistic Causality

GHS Hazard CodeHazard ClassificationMechanistic Causality & Risk
H315 Skin Irritation (Category 2)Dissociation of the HCl salt in skin moisture causes a localized pH drop, leading to epidermal protein denaturation and erythema[1].
H319 Serious Eye Irritation (Category 2A)Aerosolized crystalline dust dissolves rapidly in the ocular tear film, causing immediate acidic burns and corneal irritation[1].
H336 STOT SE 3 (Central Nervous System)Inhalation of fine powder allows systemic absorption. The indole core's lipophilicity facilitates CNS penetration, causing dizziness[1].

Critical Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must select PPE that directly mitigates the specific hazards of the chemicals in use[3]. The following PPE matrix is engineered specifically for handling Methyl 5-amino-1H-indole-6-carboxylate hydrochloride, ensuring that every layer of protection serves a scientifically validated purpose[4].

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecification & StandardScientific Rationale (The "Why")
Hand Protection Double-layered Nitrile gloves (Minimum 5 mil thickness).Nitrile provides superior chemical resistance to both the acidic HCl salt and the polar aprotic solvents (e.g., DMSO, DMF) typically used to solubilize this compound. Double-gloving ensures the outer contaminated layer can be doffed inside the hood, preventing cross-contamination.
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1+).Standard safety glasses leave gaps at the brow and cheeks. Because this compound is a fine powder prone to electrostatic aerosolization, tight-fitting goggles are mandatory to prevent dust from reaching the tear film[5].
Respiratory N95 or P100 particulate respirator (if handled outside a ventilated enclosure).Prevents inhalation of airborne particulates, directly mitigating the risk of systemic absorption and H336 (drowsiness/dizziness)[6].
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder. Cotton resists static buildup better than synthetic blends, reducing the risk of powder clinging to the garment.

Operational Protocol: Safe Handling & Weighing

Electrostatic dispersion is the primary vector for exposure when handling dry hydrochloride salts. The following self-validating workflow ensures containment at every step.

Step-by-Step Methodology:

  • Environmental Preparation: Verify that the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm). Wipe down the balance area with a static-eliminating cloth.

  • PPE Verification: Don the lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Weighing Mechanics: Use an anti-static (e.g., PTFE-coated or grounded stainless steel) spatula. Slowly transfer the powder to a pre-tared, sealable vial. Do not use weigh boats, as their wide surface area promotes aerosolization.

  • Solubilization (In-Hood): Whenever possible, dissolve the powder in your target solvent (e.g., DMSO or Methanol) before removing the vessel from the fume hood. This converts the inhalation hazard into a strictly liquid-handling scenario.

  • Doffing & Decontamination: Seal the primary container. Remove your outer pair of gloves inside the fume hood and dispose of them in the hood's solid waste bin. Use your clean inner gloves to transfer the sealed vial to your bench.

HandlingWorkflow Prep 1. Fume Hood Prep (Verify Flow: 80-100 fpm) PPE 2. Don PPE (Double Nitrile, Goggles) Prep->PPE Weigh 3. Weighing (Anti-static Spatula) PPE->Weigh Transfer 4. Solubilization (Seal Vessel) Weigh->Transfer Doff 5. Doffing (Discard Outer Gloves) Transfer->Doff

Standard Operating Procedure for Handling Methyl 5-amino-1H-indole-6-carboxylate hydrochloride.

Emergency Response & Spill Management Workflow

In the event of a spill, the immediate goal is to prevent the dry powder from becoming airborne. Sweeping or brushing the dry powder is strictly prohibited as it generates hazardous dust clouds.

Step-by-Step Spill Cleanup Methodology:

  • Assess and Isolate: Determine if the spill is contained within the fume hood. If the spill is outside the hood and exceeds 50 grams, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Containment via Dampening: For manageable spills, gently cover the powder with absorbent lab wipes. Mist the wipes with a 70% Ethanol/Water solution or plain water. Causality: The liquid binds the fine particulates, completely eliminating the inhalation risk.

  • Collection: Carefully scoop the dampened wipes and powder using a disposable plastic scraper. Place the materials into a hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution (to neutralize residual traces of the hydrochloride salt) followed by a water rinse.

SpillResponse Start Spill Detected Assess Assess Spill Volume & Aerosolization Risk Start->Assess Small Small Spill (< 50g) Inside Fume Hood Assess->Small Large Large Spill (> 50g) or Outside Hood Assess->Large PPE Verify/Upgrade PPE (N95/P100 mask) Small->PPE Evacuate Evacuate Area & Notify EHS Large->Evacuate Contain Contain Powder (Dampen with Water) PPE->Contain Collect Collect in Hazardous Waste Bag Contain->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon

Spill Response and Decontamination Workflow.

Waste Disposal Plan

Proper logistical disposal prevents downstream exposure to sanitation and environmental workers.

  • Solid Waste: All empty vials, contaminated spatulas, and heavily soiled PPE must be placed in a chemically compatible, sealable container. Label clearly as: "Hazardous Waste - Toxic/Irritant Solid (Indole Derivative HCl salt)."

  • Liquid Waste: If the compound has been dissolved in an organic solvent (e.g., DMSO), it must be disposed of in the Non-Halogenated Organic Waste stream. If dissolved in a chlorinated solvent (e.g., DCM), route to the Halogenated Organic Waste stream.

  • Aqueous Waste: Do not pour aqueous solutions of this compound down the drain. The biological activity of indole derivatives requires them to be incinerated by a licensed hazardous waste facility.

References

  • NextSDS Database. "methyl 5-amino-1H-indole-6-carboxylate hydrochloride - Chemical Substance Information." NextSDS. Available at:[Link]

  • PubChemLite. "Methyl 5-amino-1h-indole-6-carboxylate hydrochloride (C10H10N2O2)." Université du Luxembourg. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment Information (PPE-Info)." Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

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